molecular formula C5H10O B14554449 Pent-2-en-2-ol CAS No. 61923-54-4

Pent-2-en-2-ol

Cat. No.: B14554449
CAS No.: 61923-54-4
M. Wt: 86.13 g/mol
InChI Key: VBPSVYDSYVJIPX-UHFFFAOYSA-N
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Description

Pent-2-en-2-ol is a chemical compound of interest in organic synthesis and research. This high-purity material is offered for laboratory and research applications. Researchers value this compound for its unique structure, which may be utilized in various synthetic pathways, including as a building block for more complex molecules or in studies investigating reaction mechanisms. As an enol, it is part of the keto-enol tautomerism phenomenon, a fundamental concept in organic chemistry . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for direct use in humans, animals, or for any diagnostic, therapeutic, or drug purposes. Ensure proper safety protocols are followed, as with all laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61923-54-4

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

pent-2-en-2-ol

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h4,6H,3H2,1-2H3

InChI Key

VBPSVYDSYVJIPX-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)O

Origin of Product

United States

Foundational & Exploratory

The Synthesis of Pent-2-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-en-2-ol, as the enol tautomer of pentan-2-one, represents a reactive intermediate of significant interest in organic synthesis. Its transient nature, readily converting to the more stable keto form, presents unique challenges and opportunities for its targeted synthesis and utilization. This technical guide provides an in-depth exploration of a primary synthetic route to this compound, proceeding through the formation and subsequent hydrolysis of its silyl (B83357) enol ether derivative. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.

Introduction

Enols are a class of reactive intermediates characterized by a hydroxyl group attached to a carbon-carbon double bond. Their chemistry is intrinsically linked to their corresponding keto tautomers through a process known as keto-enol tautomerism. In the case of this compound, it exists in equilibrium with its more thermodynamically stable keto form, pentan-2-one. The direct synthesis of enols is often challenging due to this rapid isomerization.

A robust strategy to access enols involves the "trapping" of the enolate intermediate as a silyl enol ether. Silyl enol ethers are stable, isolable compounds that can be readily converted back to the enol form under specific conditions. This guide details the synthesis of this compound via the formation of a silyl enol ether from pentan-2-one, followed by its hydrolysis.

Synthetic Pathway

The synthesis of this compound from pentan-2-one can be conceptualized as a two-step process:

  • Formation of the Silyl Enol Ether: Pentan-2-one is deprotonated at the α-carbon using a strong, non-nucleophilic base to form an enolate. This enolate is then trapped with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), to yield the corresponding silyl enol ether. The regioselectivity of this reaction is crucial, as deprotonation can occur at either the C1 or C3 position of pentan-2-one. To favor the formation of the thermodynamically more stable internal silyl enol ether (leading to this compound), the reaction is typically run under thermodynamic control.

  • Hydrolysis of the Silyl Enol Ether: The isolated silyl enol ether is then subjected to hydrolysis, which cleaves the silicon-oxygen bond to generate the enol, this compound. This step is typically carried out under mild acidic or fluoride-mediated conditions to minimize immediate tautomerization back to the ketone.

The overall synthetic transformation is depicted below:

Synthesis_Pathway Pentanone Pentan-2-one Enolate Enolate Intermediate Pentanone->Enolate SEE Silyl Enol Ether ((E/Z)-2-(trimethylsilyloxy)pent-2-ene) Enolate->SEE Enol This compound SEE->Enol Ketone_final Pentan-2-one (Tautomer) Enol->Ketone_final

Caption: Synthetic pathway for this compound via a silyl enol ether intermediate.

Experimental Protocols

Synthesis of (E/Z)-2-(trimethylsilyloxy)pent-2-ene

This protocol describes the formation of the thermodynamic silyl enol ether of pentan-2-one.

Materials:

  • Pentan-2-one

  • Triethylamine (B128534) (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add pentan-2-one (1.0 eq) and anhydrous DMF.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl chloride (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure the formation of the thermodynamic product.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.

  • Purify the crude product by fractional distillation under reduced pressure.

Hydrolysis of (E/Z)-2-(trimethylsilyloxy)pent-2-ene to this compound

This protocol describes the conversion of the silyl enol ether to the target enol.

Materials:

  • (E/Z)-2-(trimethylsilyloxy)pent-2-ene

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the purified (E/Z)-2-(trimethylsilyloxy)pent-2-ene (1.0 eq) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M HCl (1.1 eq) dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Once the reaction is complete (typically within 30 minutes), carefully neutralize the mixture with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with cold diethyl ether (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • The resulting solution contains this compound. Due to its instability, it is recommended to use this solution directly for subsequent reactions. Isolation by distillation is challenging due to tautomerization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the silyl enol ether route. Please note that yields can vary depending on the precise reaction conditions and the purity of the reagents.

StepReactantsProductTypical Yield (%)Key Reaction Conditions
Silyl Enol Ether Formation Pentan-2-one, TMSCl, Et₃N(E/Z)-2-(trimethylsilyloxy)pent-2-ene85-95Reflux in DMF to favor thermodynamic product.
Hydrolysis (E/Z)-2-(trimethylsilyloxy)pent-2-ene, H₂O/H⁺This compound>90 (in solution)Mild acidic conditions at low temperature to minimize immediate tautomerization.

Spectroscopic Data for this compound (Predicted):

Spectroscopic TechniqueExpected Key Signals
¹H NMR δ 5.0-5.5 (m, 1H, vinylic H at C3), δ 4.5-5.0 (s, 1H, enolic OH), δ 1.8-2.2 (q, 2H, CH₂ at C4), δ 1.6-1.8 (s, 3H, CH₃ at C2), δ 0.8-1.1 (t, 3H, CH₃ at C5). The enolic proton signal may be broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR δ 140-150 (C2, C=C-OH), δ 100-110 (C3, C=C-OH), δ 60-70 (C4), δ 20-30 (C1), δ 10-15 (C5).
IR Spectroscopy Broad O-H stretch around 3200-3600 cm⁻¹, C=C stretch around 1650-1670 cm⁻¹, C-O stretch around 1200 cm⁻¹.
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 86. Common fragmentation patterns would include the loss of a methyl group (M-15) and a water molecule (M-18).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the keto-enol tautomerism.

Experimental_Workflow cluster_SEE Silyl Enol Ether Synthesis cluster_Hydrolysis Hydrolysis Reactants_SEE Mix Pentan-2-one, Et3N, and DMF Cooling_SEE Cool to 0 °C Reactants_SEE->Cooling_SEE Addition_TMSCl Add TMSCl dropwise Cooling_SEE->Addition_TMSCl Reflux Reflux for 2h Addition_TMSCl->Reflux Workup_SEE Aqueous Workup and Extraction Reflux->Workup_SEE Purification_SEE Fractional Distillation Workup_SEE->Purification_SEE Reactants_Hydrolysis Dissolve Silyl Enol Ether in THF Purification_SEE->Reactants_Hydrolysis Purified Silyl Enol Ether Cooling_Hydrolysis Cool to 0 °C Reactants_Hydrolysis->Cooling_Hydrolysis Addition_HCl Add 1M HCl dropwise Cooling_Hydrolysis->Addition_HCl Neutralization Neutralize with NaHCO3 Addition_HCl->Neutralization Extraction_Hydrolysis Extract with Diethyl Ether Neutralization->Extraction_Hydrolysis Drying Dry over Na2SO4 Extraction_Hydrolysis->Drying

Caption: Experimental workflow for the synthesis of this compound.

Keto_Enol_Tautomerism Keto Pentan-2-one (Keto Form) Thermodynamically Favored Enol This compound (Enol Form) Reactive Intermediate Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of pentan-2-one and this compound.

Conclusion

The synthesis of this compound, a valuable enol intermediate, is effectively achieved through a two-step sequence involving the formation of a silyl enol ether from pentan-2-one followed by its controlled hydrolysis. This method allows for the generation of the enol in a solution that can be used for subsequent synthetic transformations, circumventing the challenges associated with its inherent instability and rapid tautomerization to the keto form. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the preparation and utilization of this compound in their synthetic endeavors. Careful control of reaction conditions, particularly temperature and the choice of reagents, is paramount to achieving high yields and the desired regioselectivity.

spectroscopic data for (E)-pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted Spectroscopic Data of (E)-pent-2-en-2-ol

Predicted Spectroscopic Data

This section details the anticipated spectroscopic characteristics of (E)-pent-2-en-2-ol. The predictions are derived from the molecule's structure, which features a tertiary alcohol, a carbon-carbon double bond, and two distinct alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data: The proton NMR spectrum of (E)-pent-2-en-2-ol is expected to show five distinct signals. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to the double bond and the hydroxyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
CH₃ (C1)~1.75Singlet (s)-3H
OH~1.5 - 3.0Broad Singlet (br s)-1H
=CH (C3)~5.60Triplet of Quartets (tq)J(H3,H4) ≈ 7.0, J(H3,H5) ≈ 1.51H
CH₂ (C4)~2.10Quintet (quint) or Doublet of Quartets (dq)J(H4,H3) ≈ 7.0, J(H4,H5) ≈ 7.52H
CH₃ (C5)~1.00Triplet (t)J(H5,H4) ≈ 7.53H

Predicted ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
C1 (CH₃)~20 - 25sp³
C2 (=C-OH)~140 - 145sp²
C3 (=CH)~120 - 125sp²
C4 (CH₂)~30 - 35sp³
C5 (CH₃)~12 - 15sp³
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the molecule's key functional groups.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (sp²)3000 - 3100Medium
C-H stretch (sp³)2850 - 3000Medium-Strong
C=C stretch (alkene)1665 - 1675Medium-Weak
C-O stretch (tertiary alcohol)1100 - 1200Strong
=C-H bend (trans)960 - 980Strong
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would provide information on the molecular weight and fragmentation pattern. The molecular weight of (E)-pent-2-en-2-ol (C₅H₁₀O) is 86.13 g/mol .

m/z Value Proposed Fragment Ion Fragmentation Pathway
86[C₅H₁₀O]⁺˙ (Molecular Ion)Ionization of the parent molecule
71[M - CH₃]⁺α-cleavage (loss of methyl radical from C2)
68[M - H₂O]⁺˙Dehydration (loss of water)[1][2]
57[M - C₂H₅]⁺α-cleavage (loss of ethyl radical from C3)
43[CH₃CO]⁺ or [C₃H₇]⁺Further fragmentation

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like (E)-pent-2-en-2-ol.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the compound.[3]

  • If a quantitative internal standard is not required, the residual solvent peak can be used for spectral referencing. Otherwise, a standard like tetramethylsilane (B1202638) (TMS) can be used.

  • Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

  • Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]

Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

  • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[3]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated, narrows the spectral peaks, improving resolution.[3]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[4]

  • Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay) and initiate data collection.[3]

  • Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed using a Fourier transform (FT) to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes using the Attenuated Total Reflectance (ATR) technique, which is common for liquid samples.

  • Background Spectrum: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the crystal, which interacts with the sample at the surface.

  • Data Collection: The instrument records the interferogram, which is then mathematically converted to an infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: After the measurement, thoroughly clean the ATR crystal using a soft tissue and a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[5]

Instrumentation and Data Acquisition:

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injector port, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all components.[5]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI), where it is bombarded by high-energy electrons, causing it to ionize and fragment.

  • Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum for the compound.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a target molecule like (E)-pent-2-en-2-ol.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation start Reactant A + Reactant B reaction Chemical Reaction (e.g., Grignard) start->reaction workup Reaction Work-up & Crude Product reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification pure_product Pure Target Compound: (E)-pent-2-en-2-ol purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry (GC-MS) pure_product->ms data_analysis Data Interpretation & Spectral Assignment nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Caption: Logical workflow for the synthesis and spectroscopic analysis of a target organic compound.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Pentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and methodologies for studying the keto-enol tautomerism of pentan-2-one. Given the scarcity of specific published quantitative data for pentan-2-one, this document focuses on the established experimental and computational protocols used to characterize such equilibria, using data from analogous simple ketones for illustrative purposes.

Introduction to the Tautomerism of Pentan-2-one

Keto-enol tautomerism is a chemical equilibrium between a keto form (a carbonyl compound) and an enol form (an alcohol derived from an alkene).[1][2] For simple acyclic ketones such as pentan-2-one, the equilibrium overwhelmingly favors the more stable keto form. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).

Pentan-2-one can exist in equilibrium with two possible enol tautomers: (Z)-pent-2-en-2-ol and (E)-pent-2-en-2-ol. The interconversion is slow enough to be studied by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and is catalyzed by either acid or base.

Figure 1: Keto-enol tautomeric equilibrium of pentan-2-one.

Equilibrium Data

Direct experimental values for the enol content of pentan-2-one are not widely reported, but are expected to be very low. For context, the enol content of acetone, a structurally similar ketone, has been determined under various conditions and is presented below. The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol form to the keto form.

Table 1: Equilibrium Enol Content of Acetone (Illustrative Data)

Phase / Solvent Enol Content (%) Equilibrium Constant (Keq) Reference
Gas Phase 2.5 x 10-4 2.5 x 10-6 [3]
Pure Liquid 1.5 x 10-7 1.5 x 10-9 [3]

| Aqueous Solution | 2.5 x 10-7 | 2.5 x 10-9 |[3] |

The enol content is expected to be similarly low for pentan-2-one, making direct observation and quantification challenging.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct method for determining keto-enol equilibrium constants.[4][5] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol for Determining Keq and Thermodynamic Parameters:

  • Sample Preparation:

    • Prepare a dilute solution (~0.1 M) of pentan-2-one in a deuterated solvent of choice (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Using a range of solvents with varying polarities is recommended to study solvent effects.

    • Use high-quality Class A glass NMR tubes suitable for variable temperature work.[6]

    • Allow the solution to equilibrate for at least one hour at the desired starting temperature before measurement.[4]

  • ¹H NMR Spectral Acquisition:

    • Acquire a standard ¹H NMR spectrum at a defined temperature (e.g., 298 K).

    • Expected Signals:

      • Keto Form (Pentan-2-one): A singlet for the C1 methyl protons (~2.1 ppm), a triplet for the C3 methylene (B1212753) protons (~2.4 ppm), a sextet for the C4 methylene protons (~1.6 ppm), and a triplet for the C5 methyl protons (~0.9 ppm).

      • Enol Forms ((Z/E)-pent-2-en-2-ol): Due to the extremely low concentration, these signals are unlikely to be observed. However, one would anticipate a vinylic proton signal (C3-H) between 4.5-5.5 ppm.[7] The hydroxyl proton (-OH) would appear as a broad singlet, and the other alkyl protons would show shifts indicative of the enol structure.

  • Calculation of Equilibrium Constant (Keq):

    • Carefully integrate the signals corresponding to the keto form and any observable enol signals.

    • Keq is calculated as the ratio of the total integral of enol signals to the total integral of keto signals, normalized for the number of protons each signal represents.

    • Given the anticipated low enol concentration, signal enhancement techniques or very high-field spectrometers may be necessary to observe enol peaks.

  • Variable-Temperature (VT) NMR Study:

    • Acquire a series of ¹H NMR spectra at different, precisely controlled temperatures (e.g., in 10 K increments from 278 K to 328 K, staying within the solvent's liquid range).[6][8]

    • Allow the sample to equilibrate for at least 15-20 minutes at each new temperature before acquisition.[6]

    • Calculate Keq at each temperature.

  • Thermodynamic Analysis (Van't Hoff Plot):

    • The standard Gibbs free energy change (ΔG°) can be calculated at each temperature using the equation: ΔG° = -RT ln(Keq) .

    • The standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the Van't Hoff equation: ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R) .

    • Plot ln(Keq) versus 1/T. The resulting line will have a slope of -ΔH°/R and a y-intercept of ΔS°/R, allowing for the calculation of these thermodynamic parameters.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

While less direct than NMR, UV-Vis spectroscopy can be used to estimate enol content, particularly through indirect methods like halogenation, as direct observation of the enol's π → π* transition is difficult due to low concentration.[3][10] The keto form exhibits a weak n → π* transition around 270-300 nm.[11]

Protocol for Enol Content Estimation via Bromination:

  • Principle: The enol tautomer reacts rapidly with halogens like bromine, while the keto form does not. The rate-determining step is the enolization of the ketone. By monitoring the disappearance of bromine's color (absorption), the enol concentration can be inferred.[3][10]

  • Procedure:

    • Dissolve pentan-2-one in a suitable solvent (e.g., CCl₄) in a quartz cuvette.

    • Add a known, low concentration of bromine (Br₂) in the same solvent.

    • Immediately begin monitoring the absorbance of Br₂ at its λmax (typically around 410 nm) over time using a UV-Vis spectrophotometer.

    • The initial rapid drop in absorbance corresponds to the reaction with the equilibrium concentration of the enol. The subsequent slower decolorization is governed by the rate of ketonization to replenish the enol.

  • Analysis: The initial enol concentration can be calculated from the stoichiometry of the reaction and the initial change in bromine concentration, determined via the Beer-Lambert law. This method is highly sensitive but provides kinetic and equilibrium information that can be complex to deconvolve.

Computational Analysis

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[12][13][14] They can provide insights into the energetics and structure of tautomers, especially when the enol form is too low in concentration to be studied experimentally.

Methodology:

  • Model Building: Construct the 3D structures of the pentan-2-one keto form and its (Z) and (E) enol tautomers.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP or M06) and basis set (e.g., 6-31G* or larger).[12][15]

    • Calculations can be performed for the gas phase or by using a continuum solvent model (like PCM) to simulate different solvent environments.[12]

  • Data Analysis:

    • The relative electronic energies (with zero-point energy correction) provide the enthalpy difference (ΔH°) between the tautomers.

    • The Gibbs free energies (ΔG°) can be calculated, allowing for the theoretical prediction of the equilibrium constant (Keq = e-ΔG°/RT).

    • Transition state calculations can also be performed to determine the activation energy barrier for the interconversion.[16]

Visualized Experimental Workflow

The following diagram outlines the workflow for the comprehensive study of pentan-2-one tautomerism using variable-temperature NMR.

VT_NMR_Workflow Workflow for Thermodynamic Analysis via VT-NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare dilute solution of pentan-2-one in deuterated solvent Equilibrate Equilibrate sample in NMR tube at T1 Prep->Equilibrate Acquire_T1 Acquire ¹H NMR spectrum at T1 Equilibrate->Acquire_T1 Set_T2 Set new temperature T2 and equilibrate for 20 min Acquire_T1->Set_T2 Integrate Integrate keto and enol signals for all spectra Acquire_T1->Integrate Acquire_T2 Acquire ¹H NMR spectrum at T2 Set_T2->Acquire_T2 Repeat Repeat for T3, T4...Tn Acquire_T2->Repeat Acquire_T2->Integrate Repeat->Set_T2 Repeat->Integrate Calc_Keq Calculate Keq(T) for each temperature Integrate->Calc_Keq Plot Construct Van't Hoff Plot (ln(Keq) vs 1/T) Calc_Keq->Plot Calc_Thermo Determine ΔH° and ΔS° from slope and intercept Plot->Calc_Thermo Thermo_Data Final Thermodynamic Data (ΔG°, ΔH°, ΔS°) Calc_Thermo->Thermo_Data

Figure 2: Experimental workflow for thermodynamic characterization.

References

Stability of Pent-2-en-2-ol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomers of Pent-2-en-2-ol

This compound (C₅H₁₀O) exists as multiple isomers. Its primary isomeric relationship is that of a constitutional isomer to pentan-2-one, existing in a dynamic equilibrium known as keto-enol tautomerism. Furthermore, due to the presence of a carbon-carbon double bond, this compound can exist as geometric isomers: (E)-pent-2-en-2-ol and (Z)-pent-2-en-2-ol.

Keto-Enol Tautomerism and Relative Stability

This compound is the enol tautomer of the ketone pentan-2-one. Tautomers are constitutional isomers that readily interconvert. The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry, with the relative stability of each tautomer being a key determinant of the position of the equilibrium.[1]

For simple ketones and aldehydes, the keto form is generally significantly more stable than the enol form. This preference is primarily due to the greater bond strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.

The equilibrium lies heavily towards the keto form for most simple carbonyl compounds. While specific thermodynamic data for the pentan-2-one ⇌ this compound equilibrium is not extensively documented in experimental literature, it is expected to overwhelmingly favor the keto form, pentan-2-one, under standard conditions.

The relationship can be visualized as follows:

Keto_Enol_Tautomerism cluster_keto Pentan-2-one (Keto form) cluster_enol This compound (Enol form) Keto CH₃-C(=O)-CH₂-CH₂-CH₃ Enol CH₃-C(OH)=CH-CH₂-CH₃ Keto->Enol Enolization

Keto-Enol Tautomerism of Pentan-2-one.

Geometric Isomerism: (E)- and (Z)-pent-2-en-2-ol

The presence of a double bond between the second and third carbon atoms in this compound gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

  • (Z)-pent-2-en-2-ol : The higher priority groups (hydroxyl and ethyl) are on the same side of the double bond.

  • (E)-pent-2-en-2-ol : The higher priority groups (hydroxyl and ethyl) are on opposite sides of the double bond.

Generally, the trans (E) isomer of an alkene is more stable than the cis (Z) isomer. This is due to steric hindrance between the bulky substituent groups on the same side of the double bond in the cis isomer, which leads to electron repulsion and a decrease in stability. Therefore, it is predicted that (E)-pent-2-en-2-ol is more stable than (Z)-pent-2-en-2-ol .

The isomeric relationships of this compound can be summarized in the following diagram:

Isomer_Relationships Pentanone Pentan-2-one Enol This compound Pentanone->Enol Tautomerism E_Isomer (E)-pent-2-en-2-ol Enol->E_Isomer Geometric Isomer Z_Isomer (Z)-pent-2-en-2-ol Enol->Z_Isomer Geometric Isomer

Isomeric Relationships of this compound.

Quantitative Data Summary

IsomerTypePredicted Relative StabilityNotes
Pentan-2-oneKeto TautomerMost StableThe C=O double bond is stronger than the C=C double bond in the enol form.
(E)-pent-2-en-2-olGeometric Isomer (trans)More stable than (Z) isomerLower steric hindrance between substituent groups.
(Z)-pent-2-en-2-olGeometric Isomer (cis)Least Stable Enol IsomerHigher steric hindrance between substituent groups.

Experimental Protocols

The primary experimental technique for determining the equilibrium constant between keto and enol tautomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Tautomeric Equilibrium Constant by ¹H NMR Spectroscopy

Objective: To quantify the relative concentrations of pentan-2-one and this compound at equilibrium in a given solvent.

Methodology:

  • Sample Preparation:

    • Prepare a solution of pentan-2-one in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the position of the equilibrium.

    • The concentration should be suitable for obtaining a high-quality NMR spectrum (typically 5-25 mg in 0.5-0.7 mL of solvent).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample at a constant, known temperature. Temperature control is crucial as the equilibrium is temperature-dependent.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.

  • Spectral Analysis and Data Interpretation:

    • Identify the characteristic proton signals for both the keto and enol forms.

      • Pentan-2-one (keto): Look for the α-protons adjacent to the carbonyl group (e.g., the methylene (B1212753) protons at C3 and the methyl protons at C1).

      • This compound (enol): Identify the vinylic proton signal and the hydroxyl proton signal. The chemical shifts will be distinct from those of the keto form.

    • Integrate the area under the identified peaks corresponding to each tautomer. It is crucial to compare signals that represent the same number of protons or to normalize the integrals accordingly. For instance, the integral of the vinylic proton of the enol can be compared to the integral of the two α-methylene protons of the keto form (with appropriate stoichiometric correction).

  • Calculation of Equilibrium Constant (K_eq):

    • The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form.

    • K_eq = [Enol] / [Keto] = (Integral of Enol signal / Number of protons for that signal) / (Integral of Keto signal / Number of protons for that signal)

  • Calculation of Gibbs Free Energy Change (ΔG°):

    • The standard Gibbs free energy change for the tautomerization can be calculated from the equilibrium constant using the following equation:

    • ΔG° = -RT ln(K_eq)

      • Where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

The workflow for this experimental determination can be represented as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_calc Calculation Prep Dissolve Pentan-2-one in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum Prep->Acquire Identify Identify Keto and Enol Proton Signals Acquire->Identify Integrate Integrate Signal Areas Identify->Integrate Keq Calculate Equilibrium Constant (Keq) Integrate->Keq dG Calculate Gibbs Free Energy (ΔG°) Keq->dG

References

chemical structure and IUPAC name of pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pent-2-en-2-ol: Structure, Properties, and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound this compound, including its chemical structure, IUPAC name, physicochemical properties, and an illustrative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

This compound is an organic compound classified as an alkenol. Its structure consists of a five-carbon chain. A double bond is located at the second carbon position (C2), and a hydroxyl (-OH) group is also attached to the second carbon atom. This arrangement makes it a tertiary alcohol. The presence of the double bond allows for the existence of geometric isomers, namely (E)- and (Z)-pent-2-en-2-ol. The IUPAC name for the trans isomer is (E)-pent-2-en-2-ol.[1][2]

The molecular formula for this compound is C₅H₁₀O.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₁₀O[1]
Molar Mass 86.13 g/mol [1]
Density 0.824 g/mL at 25 °C[1]
Melting Point -43 °C[1]
Boiling Point 98-99 °C[1]
Flash Point 56°F (13.3°C)[1]
Vapor Pressure 51 mm Hg at 25 °C[1]
Refractive Index n20/D 1.416[1]
pKa 14.56 ± 0.29 (Predicted)[1]

Experimental Protocols: Illustrative Synthesis of a Pentenol Isomer

Synthesis of (R)-(-)-4-penten-2-ol

This synthesis proceeds in two main stages:

  • Reaction: A solution of acetaldehyde (B116499) in diethyl ether is added to a stirred solution of (-)-Ipc₂B(allyl)borane (a chiral allylborane reagent) in dry diethyl ether at -78 °C. The reaction mixture is stirred for one hour at this temperature.

  • Workup and Purification: Following the initial reaction, 3 M sodium hydroxide (B78521) (NaOH) and 30% hydrogen peroxide (H₂O₂) are added. The mixture is then stirred for an additional two hours at 25 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. After solvent removal, the resulting residue is distilled to yield (R)-(-)-4-penten-2-ol as a colorless liquid.

Visualization of IUPAC Nomenclature

The following diagram illustrates the logical relationship between the structural components of this compound and its IUPAC name.

IUPAC_Nomenclature cluster_structure Chemical Structure cluster_name IUPAC Name C5 Five-carbon chain pent pent- C5->pent C_double_bond_C C=C at C2 en -2-en C_double_bond_C->en C_OH -OH at C2 ol -2-ol C_OH->ol

Caption: Logical breakdown of the IUPAC name for this compound.

References

A Technical Guide to Pent-2-en-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of pent-2-en-2-ol, focusing on its chemical identity and the context of its isomers. Given that simple enols like this compound are often unstable and exist in equilibrium with their keto tautomers, this guide also addresses its more stable isomers for which clear identification and experimental data are available.

Data Presentation: Molecular Formula and CAS Numbers

Compound NameMolecular FormulaCAS Number
(E)-pent-2-en-2-olC5H10ONot explicitly found
pent-2-en-1-olC5H10O1576-95-0 (cis), 1576-96-1 (trans)[5][6]
4-penten-2-olC5H10O625-31-0[7]
(Z)-3-penten-2-olC5H10O60102-80-9[8]
2-PentanolC5H12O6032-29-7[9]

Experimental Protocols: Hypothetical Synthesis and Analysis of a Pentenol Isomer

The following protocol describes a general method for the synthesis and analysis of a pentenol isomer, which can be adapted for specific research purposes.

Objective: To synthesize and characterize a pentenol isomer via the reduction of a corresponding pentenone.

Materials:

  • α,β-Unsaturated pentenone (e.g., pent-3-en-2-one)

  • Reducing agent (e.g., Sodium borohydride, NaBH4)

  • Solvent (e.g., Methanol, Ethanol)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Deuterated solvent for NMR (e.g., CDCl3)

  • Standard laboratory glassware and equipment

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting pentenone in the chosen alcohol solvent under an inert atmosphere (e.g., nitrogen).

  • Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH4) portion-wise to control the reaction temperature.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), slowly add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, and then dry it over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography or distillation.

  • Characterization:

    • GC-MS: To determine the purity and confirm the molecular weight of the product.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized alcohol.

    • IR Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group and the absence of the carbonyl (C=O) group from the starting material.

Visualizations: Diagrams of Workflow and Relationships

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound and related chemical processes.

G Keto-Enol Tautomerism Keto Pentan-2-one (Keto form) Enol This compound (Enol form) Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of pentan-2-one.

G General Synthesis Workflow A Starting Material (Pentenone) B Reduction Reaction A->B C Workup and Extraction B->C D Purification C->D E Characterization (GC-MS, NMR, IR) D->E

Caption: Workflow for the synthesis of a pentenol isomer.

References

Allylic Alcohols: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylic alcohols are a pivotal class of organic compounds, characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This unique structural motif imparts a versatile reactivity profile, making them indispensable building blocks in modern organic synthesis. Their utility spans the creation of complex molecular architectures, the synthesis of natural products, and the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough review of the synthesis, key reactions, and applications of allylic alcohols, with a particular focus on their role in pharmaceutical research.

Synthesis of Chiral Allylic Alcohols

The enantioselective synthesis of allylic alcohols is of paramount importance, as the stereochemistry of these intermediates often dictates the stereochemical outcome of subsequent transformations. A variety of powerful methods have been developed to access these chiral building blocks with high levels of stereocontrol.

Asymmetric Epoxidation followed by Reductive Opening

The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a cornerstone of asymmetric synthesis, providing access to highly enantioenriched 2,3-epoxy alcohols.[1] These intermediates can then undergo regioselective reductive opening to yield chiral diols, which are precursors to or can be considered derivatives of chiral allylic alcohols.

Catalytic Asymmetric Addition to Carbonyls

The addition of vinyl nucleophiles to aldehydes and ketones represents a direct and efficient route to allylic alcohols. The use of chiral catalysts allows for the enantioselective formation of the C-C bond, thereby establishing the stereocenter at the carbinol carbon.

Allylic Oxidation of Alkenes

The direct oxidation of an allylic C-H bond in an alkene to a C-OH bond is a highly atom-economical method for synthesizing allylic alcohols. Selenium dioxide (SeO₂) is a classic reagent for this transformation, often referred to as the Riley oxidation.[2]

Catalytic Asymmetric Hydrogenation of Enones

The asymmetric reduction of α,β-unsaturated ketones (enones) is another powerful strategy to produce chiral allylic alcohols. This method relies on chiral catalysts, typically based on transition metals like ruthenium or rhodium, to deliver hydrogen selectively to one face of the carbonyl group.

Table 1: Selected Methods for the Asymmetric Synthesis of Chiral Allylic Alcohols

Method/ReactionSubstrateReagents and ConditionsProductYield (%)ee (%)Ref.
Sharpless EpoxidationGeraniol (B1671447)Ti(OiPr)₄, (+)-DET, TBHP, 4Å-MS, CH₂Cl₂, –10 → 20 °C(2S,3S)-2,3-Epoxygeraniol9991[3]
Sharpless Epoxidation(E)-2-Hexen-1-ol5 mol % Ti(OiPr)₄, 6 mol % (+)-DIPT, TBHP, CH₂Cl₂, –20 °C, 3 h(2S,3S)-2,3-Epoxy-1-hexanol89>98[3]
Sharpless EpoxidationCinnamyl alcohol4.7 mol % Ti(OiPr)₄, 5.9 mol % (+)-DET, TBHP, CH₂Cl₂, –12 °C, 11 h(2R,3R)-3-Phenyl-2,3-epoxy-1-propanol8895[3]
Catalytic Allylic Esterification(Z)-2-Hexen-1-yl trichloroacetimidate1 mol % [(Rp,S)-COP-OAc]₂, 3 equiv. HOAc, CH₂Cl₂, 23 °C, 17 h(R)-3-Acetoxy-1-hexene8894[4]
Catalytic VinylationaldehydesBenzaldehydeAlkenylzinc, (-)-2-exo-morpholinoisoborne-10-thiol(E)-1-Phenyl-2-propen-1-ol>95>95[5]

Key Reactions of Allylic Alcohols

The dual functionality of the hydroxyl group and the adjacent double bond allows allylic alcohols to participate in a wide array of chemical transformations.

Sharpless Asymmetric Epoxidation

As previously mentioned, the Sharpless epoxidation is a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1] The stereochemistry of the epoxide is predictable based on the chirality of the diethyl tartrate (DET) ligand used.[3]

  • To a 25-mL round-bottom flask, add 800 mg (3.88 mmol) of L-(+)-diethyl tartrate ((+)-DET).

  • Add a magnetic stir bar, 960 µL (921 mg, 3.24 mmol) of Ti(OiPr)₄, and 10 mL of dry dichloromethane (B109758) (CH₂Cl₂).

  • Seal the flask with a septum and maintain a nitrogen atmosphere.

  • Cool the flask to -20 °C in a dry ice/acetone bath.

  • Slowly add 500 mg (3.24 mmol) of geraniol via syringe.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add 1.3 mL of a 5.0 M solution of tert-butyl hydroperoxide (TBHP) in CH₂Cl₂ dropwise over 5 minutes.

  • Stir the reaction mixture at -20 °C for 4 hours.

  • Work-up the reaction by adding 5 mL of 10% aqueous tartaric acid and stirring for 1 hour at room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up & Purification prep1 Combine (+)-DET, Ti(OiPr)4 in dry CH2Cl2 prep2 Cool to -20 °C prep1->prep2 react1 Add Allylic Alcohol (e.g., Geraniol) prep2->react1 react2 Stir for 30 min react1->react2 react3 Add TBHP dropwise react2->react3 react4 Stir at -20 °C for 4h react3->react4 workup1 Quench with Tartaric Acid react4->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Flash Chromatography workup3->workup4 product product workup4->product Epoxy Alcohol Overman_Rearrangement start Allylic Alcohol imidate Allylic Trichloroacetimidate Intermediate start->imidate 1. CCl3CN 2. Base (cat.) product Allylic Trichloroacetamide imidate->product [3,3]-Sigmatropic Rearrangement (Heat or Pd(II)/Hg(II) cat.) amine Allylic Amine product->amine Hydrolysis Artemisinin_Pathway art Artemisinin Derivatives pi3k PI3K/Akt/mTOR Pathway art->pi3k inhibits wnt Wnt/β-catenin Pathway art->wnt inhibits nfkb NF-κB Pathway art->nfkb inhibits mapk MAPK Pathway art->mapk inhibits mito Mitochondrial Pathway art->mito activates prolif Cell Proliferation & Survival pi3k->prolif wnt->prolif angio Angiogenesis nfkb->angio mapk->prolif apoptosis Apoptosis mito->apoptosis

References

reactivity patterns of pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Patterns of Pent-2-en-2-ol

Abstract

This technical guide provides a comprehensive analysis of the . As a molecule possessing both an allylic alcohol and an enol functional group, its chemistry is multifaceted. This document explores its inherent instability and tautomeric relationship with pentan-2-one, along with the characteristic reactions of its constituent functional groups, including oxidation, allylic substitution, electrophilic addition, and dehydration. Due to the limited availability of experimental data specifically for this compound, this guide extrapolates its reactivity from the well-established principles governing allylic alcohols and enols, supported by data from analogous systems. Detailed experimental protocols for key transformations and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Structural Features

This compound is an organic compound with the chemical formula C₅H₁₀O. It is a secondary allylic alcohol, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond.[1] Crucially, it is also the enol tautomer of pentan-2-one.[2] The structure of this compound allows for geometric isomerism, existing as both (E)- and (Z)-isomers, though the (E)-isomer is generally more stable due to reduced steric strain.

The dual functionality of this compound dictates its chemical behavior:

  • Enol Group: The presence of a hydroxyl group directly attached to a double bond makes it an enol. Enols are typically unstable intermediates that readily tautomerize to their more stable keto forms.[2][3]

  • Allylic Alcohol Group: This arrangement leads to enhanced reactivity at both the alcohol and the alkene. For instance, substitution reactions at the hydroxyl group are facilitated by the formation of a resonance-stabilized allylic carbocation.[1]

This guide will systematically dissect these reactivity patterns, providing a foundational understanding for synthetic applications.

Core Reactivity Patterns

Keto-Enol Tautomerism

The most fundamental reactivity pattern of this compound is its rapid equilibrium with its keto tautomer, pentan-2-one. Under standard conditions, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[3] This tautomerization is catalyzed by both acids and bases.[4]

  • Acid-Catalyzed Mechanism: The process begins with the protonation of the alkene's α-carbon. The resulting oxonium ion is then deprotonated to yield the ketone.[5]

  • Base-Catalyzed Mechanism: A base abstracts the acidic proton from the hydroxyl group, forming an enolate ion. Subsequent protonation of the enolate at the α-carbon yields the ketone.[4]

G cluster_0 Keto-Enol Tautomerism KETO Pentan-2-one (Keto Form) ENOL This compound (Enol Form) KETO->ENOL ENOLATE Enolate Intermediate KETO->ENOLATE Base (-H⁺) ENOL->KETO PROTONATED_KETO Protonated Ketone ENOL->PROTONATED_KETO +H⁺ (Acid) ENOLATE->ENOL +H⁺ (from H₂O) PROTONATED_KETO->KETO -H⁺

Caption: Keto-Enol Tautomerism of Pentan-2-one and this compound.

Reactions at the Alcohol Functional Group

As a secondary alcohol, this compound can be oxidized to form the corresponding α,β-unsaturated ketone, pent-3-en-2-one.[6][7] The selection of a mild oxidizing agent is critical to prevent cleavage of the double bond or other side reactions. Reagents such as Pyridinium Chlorochromate (PCC) are often effective for this transformation.[8] Manganese dioxide (MnO₂) is particularly selective for the oxidation of allylic and propargylic alcohols.[9]

Oxidizing AgentTypical SubstrateProductYield (%)Reference
MnO₂Allylic/Propargylic AlcoholsAldehydes/KetonesHigh[9]
Dess-Martin PeriodinanePrimary/Secondary AlcoholsAldehydes/Ketones>90[9]
Pyridinium Chlorochromate (PCC)Secondary AlcoholsKetones~80-95[7]
Acidic DichromateSecondary AlcoholsKetonesVariable[6]
Table 1: Comparison of Oxidizing Agents for Secondary Allylic Alcohols.

The hydroxyl group of this compound can be substituted by various nucleophiles.[1] The reaction is typically facilitated by protonating the hydroxyl group with a strong acid, converting it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electron-deficient carbons. This can lead to a mixture of products.

G cluster_1 Allylic Substitution Pathway START This compound PROTONATED Protonated Alcohol (Oxonium Ion) START->PROTONATED +H⁺ CARBOCATION Resonance-Stabilized Allylic Carbocation PROTONATED->CARBOCATION -H₂O PRODUCT1 Product 1 (e.g., 4-Bromopent-2-ene) CARBOCATION->PRODUCT1 PRODUCT2 Product 2 (e.g., 2-Bromopent-3-ene) CARBOCATION->PRODUCT2 NUC Nucleophile (e.g., Br⁻) NUC->CARBOCATION Attack

Caption: Allylic substitution via a resonance-stabilized carbocation.

Reactions at the Alkene Functional Group

The double bond in this compound can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) proceeds via protonation of the double bond to form the most stable carbocation intermediate, in accordance with Markovnikov's rule.[10][11] The resulting carbocation is stabilized by both the adjacent alkyl groups and resonance with the oxygen of the hydroxyl group. The halide ion then attacks the carbocation to give the final product.[10][12]

G cluster_2 Electrophilic Addition of HBr ALKENE This compound CARBOCATION Carbocation Intermediate (Resonance Stabilized) ALKENE->CARBOCATION Attack on H⁺ HBR H-Br BR_ION Br⁻ PRODUCT Addition Product (3-Bromo-pentan-2-ol) CARBOCATION->PRODUCT Br⁻ Attack G START Dissolve Allylic Alcohol in Dichloromethane ADD_MNO2 Add Activated MnO₂ (5-10 equivalents) START->ADD_MNO2 STIR Stir vigorously at Room Temperature ADD_MNO2->STIR MONITOR Monitor Reaction by TLC STIR->MONITOR FILTER Filter through Celite® to remove Mn salts MONITOR->FILTER Reaction Complete CONCENTRATE Concentrate Filtrate in vacuo FILTER->CONCENTRATE PURIFY Purify by Column Chromatography CONCENTRATE->PURIFY

References

A Technical Guide to the Thermodynamic Properties of C5H10O Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various C5H10O isomers, focusing on aldehydes, ketones, and cyclic ethers. The data and methodologies presented are essential for professionals in research, chemical sciences, and drug development, where a thorough understanding of the energetic properties of molecules is crucial for process design, reaction engineering, and molecular modeling.

Core Thermodynamic Data of C5H10O Isomers

The following tables summarize key thermodynamic properties for several C5H10O isomers. These values have been compiled from various sources and represent the most current and reliable data available. The data is presented for both the liquid and gaseous phases where available, allowing for direct comparison between isomers.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

IsomerCAS NumberFormulaStateΔfH° (kJ/mol)
Pentanal110-62-3C5H10OLiquid-249.4
2-Pentanone107-87-9C5H10OLiquid-285.8
3-Pentanone (B124093)96-22-0C5H10OLiquid-296.5[1]
3-Pentanone96-22-0C5H10OGas-257.9[1]
3-Methyl-2-butanone563-80-4C5H10OGas-262.57[2]
2-Methyltetrahydrofuran96-47-9C5H10OGas-243.5
Tetrahydropyran142-68-7C5H10OLiquid-267.4

Table 2: Standard Molar Entropy (S°)

IsomerCAS NumberFormulaStateS° (J/mol·K)
Pentanal110-62-3C5H10OLiquid273.59[3]
2-Pentanone107-87-9C5H10OLiquid259.4
3-Pentanone96-22-0C5H10OLiquid266[1]
2-Methyltetrahydrofuran96-47-9C5H10OGas334.2
Tetrahydropyran142-68-7C5H10OGas315.7

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

IsomerCAS NumberFormulaStateCp (J/mol·K)
Pentanal110-62-3C5H10OLiquid174.39[3]
2-Pentanone107-87-9C5H10OLiquid184.0
3-Pentanone96-22-0C5H10OLiquid190.9[1]
2-Methyltetrahydrofuran96-47-9C5H10OGas115.6
Tetrahydropyran142-68-7C5H10OLiquid146.4

Experimental Protocols for Thermodynamic Measurements

The determination of the thermodynamic properties listed above relies on precise calorimetric techniques. Below are detailed methodologies for the key experimental procedures.

Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation of organic compounds is often determined indirectly from the enthalpy of combustion, measured using an oxygen bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid C5H10O isomer (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.

  • Calorimeter Assembly: The sealed bomb is placed in a well-insulated water bath of a known volume. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature change.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a constant cooling rate is observed.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of the sample is then calculated.[4][5][6]

  • Correction Factors: Corrections are applied for the heat of formation of nitric acid (from the nitrogen present in the air in the bomb) and sulfuric acid (if sulfur is present in the sample), as well as for the heat of combustion of the ignition wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the C5H10O isomer is then calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids over a range of temperatures.

Methodology:

  • Calorimeter Setup: The liquid sample is placed in a sealed vessel, which is surrounded by an adiabatic shield. The temperature of the shield is controlled to be as close as possible to the temperature of the sample vessel at all times, minimizing heat exchange with the surroundings.

  • Heating: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in the temperature of the sample.

  • Temperature Measurement: The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

  • Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature change. The heat capacity of the empty calorimeter vessel is determined separately and subtracted from the total heat capacity to obtain the heat capacity of the sample.

  • Temperature Dependence: The measurement is repeated at different temperatures to determine the heat capacity as a function of temperature.

Visualization of C5H10O Isomer Classes

The following diagram illustrates the structural relationship between the different classes of C5H10O isomers for which thermodynamic data has been presented.

C5H10O_Isomers cluster_carbonyls Carbonyl Compounds cluster_ethers Cyclic Ethers C5H10O C5H10O Isomers Aldehydes Aldehydes C5H10O->Aldehydes Functional Group Ketones Ketones C5H10O->Ketones Functional Group Tetrahydrofurans Tetrahydrofurans C5H10O->Tetrahydrofurans Functional Group Tetrahydropyrans Tetrahydropyrans C5H10O->Tetrahydropyrans Functional Group Pentanal Pentanal Aldehydes->Pentanal Pentanones 2-Pentanone 3-Pentanone 3-Methyl-2-butanone Ketones->Pentanones MTHF 2-Methyltetrahydrofuran Tetrahydrofurans->MTHF THP Tetrahydropyran Tetrahydropyrans->THP

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Dehydration of Pentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] For secondary alcohols such as pentan-2-ol, the reaction generally proceeds through an E1 (unimolecular elimination) mechanism.[3][4][5]

This reaction is of significant interest to researchers and professionals in drug development and chemical synthesis as it provides a direct route to various alkene isomers from a single alcohol precursor. The dehydration of pentan-2-ol yields a mixture of three isomeric products: pent-1-ene, (E)-pent-2-ene, and (Z)-pent-2-ene. The distribution of these products is governed by Zaitsev's rule, which posits that the more substituted, and thus more stable, alkene will be the major product. Consequently, pent-2-ene is expected to be the predominant product over pent-1-ene.[6]

These application notes provide a detailed protocol for the acid-catalyzed dehydration of pentan-2-ol, methods for product isolation and characterization, and a summary of expected outcomes.

Reaction Mechanism and Principles

The dehydration of pentan-2-ol, a secondary alcohol, proceeds via an E1 mechanism under acidic conditions.[4][5][7][8] The reaction pathway can be described in three key steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl (-OH) group of pentan-2-ol, converting it into a good leaving group, an alkyloxonium ion (-OH₂⁺).[3][4][9] This is a rapid and reversible step.

  • Formation of a Carbocation: The alkyloxonium ion dissociates, with the water molecule departing to form a secondary carbocation intermediate.[4][8][9] This is the slow, rate-determining step of the reaction.

  • Deprotonation to Form Alkenes: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation.[4][9]

    • Removal of a proton from carbon-1 results in the formation of the minor product, pent-1-ene .

    • Removal of a proton from carbon-3 leads to the formation of the major product, pent-2-ene , which exists as a mixture of (E) and (Z) stereoisomers. According to Zaitsev's rule, the more highly substituted pent-2-ene is the more stable and therefore the favored product.[10]

G cluster_mechanism Reaction Mechanism A Pentan-2-ol B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ B->A - H⁺ C Secondary Carbocation Intermediate B->C - H₂O (Rate-determining step) D Pent-1-ene (Minor Product) C->D - H⁺ (from C1) E Pent-2-ene (Major Product) (E/Z isomers) C->E - H⁺ (from C3) (Zaitsev's Rule)

Caption: Reaction mechanism for the E1 dehydration of pentan-2-ol.

Experimental Protocols

This section details the laboratory procedure for the dehydration of pentan-2-ol using phosphoric acid as the catalyst. Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and leads to fewer side products and less charring.[1][2]

Materials and Reagents:

  • Pentan-2-ol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

Equipment:

  • 50 mL or 100 mL round-bottom flask

  • Fractional distillation apparatus (distillation head, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Thermometer

Procedure:

  • Reaction Setup:

    • Assemble a fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly greased and clamped.

    • Place 10.0 mL of pentan-2-ol into the round-bottom flask.

    • Carefully add 2.5 mL of 85% phosphoric acid and a few boiling chips to the flask. Swirl gently to mix the contents.

  • Dehydration and Distillation:

    • Heat the mixture gently using a heating mantle. The alkene products have lower boiling points than the starting alcohol and will distill as they are formed, which shifts the reaction equilibrium to favor product formation.[11]

    • Collect the distillate that comes over between 35°C and 70°C. The distillate will be a cloudy mixture of alkenes and water.

    • Continue the distillation until no more liquid comes over in the desired temperature range, or only a small amount of dark residue remains in the reaction flask.

  • Product Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 10 mL of saturated sodium bicarbonate solution to neutralize any acidic residue that may have co-distilled.[7] Stopper the funnel, invert, and vent frequently to release any CO₂ gas that forms. Drain the lower aqueous layer.

    • Wash the organic layer with 10 mL of water. Drain the aqueous layer.

    • Transfer the organic layer (the product alkenes) to a clean, dry Erlenmeyer flask.

    • Dry the product by adding a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Final Distillation (Optional):

    • For higher purity, decant the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation, collecting the fraction boiling between approximately 36°C (pent-1-ene) and 37°C (pent-2-ene).

  • Characterization:

    • Determine the yield of the final product.

    • Analyze the product distribution using Gas Chromatography (GC).[11]

    • Confirm the identity of the products using spectroscopic methods such as Infrared (IR) Spectroscopy to verify the absence of the broad O-H stretch of the alcohol and the presence of C=C and =C-H stretches of the alkenes.[11]

G cluster_workflow Experimental Workflow A 1. Setup Combine Pentan-2-ol, H₃PO₄, and boiling chips in a distillation flask. B 2. Reaction & Distillation Heat mixture. Collect distillate (35-70°C). A->B Heat C 3. Neutralization Wash distillate with saturated NaHCO₃ solution in a separatory funnel. B->C D 4. Washing Wash organic layer with water. C->D E 5. Drying Dry the organic layer with anhydrous CaCl₂ or MgSO₄. D->E F 6. Analysis Determine yield. Analyze by GC and IR Spectroscopy. E->F

Caption: Experimental workflow for the dehydration of pentan-2-ol.

Data Presentation

The following table summarizes the key quantitative parameters for a representative experimental protocol. The product distribution is based on the principles of Zaitsev's rule, where the more stable, substituted alkenes are the major products.

ParameterValueReference/Note
Reactants
Pentan-2-ol10.0 mLStarting material
85% Phosphoric Acid2.5 mLCatalyst
Reaction Conditions
Reaction TemperatureDistillationProduct removed as formed
Distillate Collection Temp.35°C - 70°CB.P. of pentenes are ~36-37°C
Expected Products
Major ProductPent-2-ene (E/Z mixture)Zaitsev's Rule
Minor ProductPent-1-eneHofmann Product
Typical Product Distribution
Pent-1-ene~25%Varies with conditions
(Z)-Pent-2-ene~15%Varies with conditions
(E)-Pent-2-ene~60%Varies with conditions

Safety Precautions

  • Concentrated Acids: 85% Phosphoric acid is corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Flammability: Pentan-2-ol and the resulting pentene products are flammable. Ensure there are no open flames in the laboratory. Use a heating mantle as the heat source.

  • Ventilation: Perform the entire experiment in a well-ventilated fume hood to avoid inhaling vapors.

  • Pressure Build-up: When washing with sodium bicarbonate, vent the separatory funnel frequently to prevent pressure build-up from the evolution of CO₂ gas.

References

Application Notes and Protocols for the Analytical Detection of Pentenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentenol, with the chemical formula C5H12O, exists as a variety of structural isomers, each with unique physical and chemical properties.[1] The accurate detection and differentiation of these isomers are crucial in various fields, including the quality control of industrial solvents, the analysis of flavor and fragrance compounds, and the monitoring of chemical reactions in drug development. These application notes provide detailed protocols for the analysis of pentenol isomers using gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

There are eight primary constitutional isomers of pentanol, which can be further categorized as primary, secondary, or tertiary alcohols.[1] The isomers are:

  • 1-Pentanol

  • 2-Pentanol (B3026449) (chiral)

  • 3-Pentanol

  • 2-Methyl-1-butanol (chiral)

  • 3-Methyl-1-butanol

  • 2-Methyl-2-butanol

  • 3-Methyl-2-butanol (chiral)

  • 2,2-Dimethyl-1-propanol

This document outlines methodologies for both the separation of these constitutional isomers and the chiral separation of enantiomers.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like pentenol isomers.[2] The choice of the stationary phase and temperature programming is critical for achieving optimal separation.

Protocol 1: Separation of Pentenol Constitutional Isomers by GC-FID

This protocol provides a general method for the separation of the eight constitutional isomers of pentenol using a gas chromatograph equipped with a Flame Ionization Detector (FID). A polar capillary column is recommended for good resolution.[3]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Split Ratio: 50:1.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Detector Temperature: 280 °C.[3]

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a mixed standard solution containing all eight pentenol isomers at a concentration of approximately 100 µg/mL each in a suitable solvent such as ethanol (B145695) or isopropanol.

  • For unknown samples, dilute in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).[3]

Procedure:

  • Inject the standard mixture to determine the retention times of each isomer.

  • Inject the unknown sample.

  • Identify the isomers in the sample by comparing their retention times with those of the standards.

  • Quantify the isomers using a calibration curve prepared from a series of standard solutions.

Quantitative Data:

The following table provides a compilation of Kovats retention indices for several pentenol isomers on different stationary phases, which can aid in isomer identification.

IsomerStationary PhaseTemperature (°C)Retention Index (I)Reference
1-PentanolOV-101150689[4]
1-PentanolHP-160754[5]
3-PentanolOV-101150669.2[4]
3-Methyl-1-pentanolOV-10180854.4[6]

Experimental Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Sample dilute Dilute in Solvent start->dilute inject Inject Sample dilute->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Isomers integrate->quantify

Caption: Workflow for the analysis of pentenol isomers by GC-FID.

Protocol 2: Chiral Separation of 2-Pentanol Enantiomers by GC-MS

This protocol is specifically for the separation and quantification of the (R)- and (S)-enantiomers of 2-pentanol using a chiral GC column and a Mass Spectrometer (MS) detector.[7]

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent 7890B GC-7000D MSD or equivalent.

  • Column: CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm) or an equivalent β-cyclodextrin-based chiral stationary phase.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injector Temperature: 250 °C.[7]

  • Split Ratio: 20:1.[7]

  • Oven Temperature Program:

    • Initial temperature: 40 °C.

    • Ramp 1: 0.5 °C/min to 50 °C.

    • Ramp 2: 6 °C/min to 210 °C, hold for 1 minute.[7]

  • MS Parameters:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230 °C.[7]

    • Quadrupole Temperature: 150 °C.[7]

    • Scan Range: m/z 30-300.

    • Characteristic Ions for 2-Pentanol: m/z 45 (base peak), 43, 57, 73.[8]

Sample Preparation (Liquid-Liquid Extraction - LLE):

This procedure is adapted from a method for analyzing Baijiu and may need modification for other sample matrices.[7]

  • To 5 mL of the sample, add 1 mL of an internal standard solution (e.g., 2-octanol (B43104) in ethanol).

  • Add 1 g of NaCl and 2 mL of dichloromethane.

  • Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes.

  • Collect the organic layer (bottom layer) and dry it over anhydrous sodium sulfate.

  • The extract is ready for GC-MS analysis.

Quantitative Data for Chiral GC-MS of 2-Pentanol:

Parameter(R)-2-Pentanol(S)-2-PentanolReference
Linear Range (mg/L) 0.05 - 100.05 - 10[7]
Correlation Coefficient (R²) 0.99970.9991[7]
LOD (mg/L) 0.650.35[7]
Recovery (%) 90.69 - 105.2892.02 - 98.97[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of isomers. 1H and 13C NMR, along with DEPT experiments, can differentiate between the various pentenol isomers based on the chemical shifts and multiplicities of their signals.[9][10]

Protocol 3: 1H and 13C NMR Analysis of Pentenol Isomers

This protocol provides general guidelines for the preparation and analysis of pentenol isomer samples by NMR.[11]

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the pentenol isomer is soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice.[11]

  • Sample Concentration:

    • For 1H NMR , dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[11]

    • For 13C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

  • Filtration: Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.[11]

NMR Instrument Parameters (General for a 400 MHz spectrometer):

  • 1H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • 13C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135: This experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are absent.

  • DEPT-90: This experiment will only show CH signals.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation start Pentenol Isomer dissolve Dissolve in Deuterated Solvent start->dissolve add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter acquire_1h Acquire 1H Spectrum filter->acquire_1h acquire_13c Acquire 13C & DEPT Spectra filter->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_13c->process analyze Analyze Chemical Shifts, Multiplicities & Integrals process->analyze identify Identify Isomer Structure analyze->identify

Caption: Workflow for the structural elucidation of pentenol isomers by NMR.

Mass Spectrometry (MS)

When coupled with GC, MS is a powerful tool for both the identification and quantification of pentenol isomers. The fragmentation patterns observed in the mass spectra are characteristic of the isomer's structure.

Fragmentation Patterns:

  • 1-Pentanol: The molecular ion peak (m/z 88) is often weak or absent. A prominent peak is often observed at m/z 42 due to a McLafferty rearrangement. Alpha-cleavage leading to a fragment at m/z 31 ([CH2OH]+) is also possible.

  • 3-Pentanol: Alpha-cleavage is a dominant fragmentation pathway, leading to a strong peak at m/z 59 ([CH3CH2CH=OH]+). The molecular ion peak at m/z 88 is typically not observed.

References

The Untapped Potential of Pent-2-en-2-ol in Polymerization: A Frontier in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing molecular structure, a comprehensive review of the scientific literature reveals a notable absence of applications for pent-2-en-2-ol in polymerization reactions. To date, there are no established protocols or documented instances of its use as a monomer or co-monomer in the synthesis of polymers. This lack of data presents a unique opportunity for researchers to explore a new frontier in polymer chemistry. The presence of both a vinyl group and a hydroxyl functionality suggests potential for various polymerization techniques, including free radical, cationic, and condensation polymerization, as well as for post-polymerization modification.

While direct applications of this compound in polymerization are not available, we present here, as a comprehensive alternative, the detailed application notes and protocols for a structurally related and highly versatile monomer: 2-isopropenyl-2-oxazoline (B30960) . The resulting polymer, poly(2-isopropenyl-2-oxazoline) (PIPOx), is a functional polymer with significant potential in biomedical applications, including drug delivery and tissue engineering. This section will provide researchers, scientists, and drug development professionals with the necessary information to explore the synthesis and application of PIPOx.

Application Notes for Poly(2-isopropenyl-2-oxazoline) (PIPOx)

Poly(2-isopropenyl-2-oxazoline) (PIPOx) is a versatile polymer platform renowned for its pendant reactive oxazoline (B21484) groups. These groups can undergo facile, catalyst-free reactions with nucleophiles such as thiols and carboxylic acids, making PIPOx an ideal candidate for post-polymerization functionalization. This reactivity allows for the straightforward conjugation of drugs, targeting ligands, and other bioactive molecules.

Key Applications:

  • Drug Delivery: The pendant oxazoline rings of PIPOx can be readily functionalized with drugs containing carboxylic acid or thiol moieties. This allows for the creation of polymer-drug conjugates with potentially improved pharmacokinetics, targeted delivery, and controlled release profiles.

  • Gene Delivery: Cationic polymers can be synthesized through the post-functionalization of PIPOx, which can then form polyplexes with nucleic acids for gene delivery applications.

  • Tissue Engineering: PIPOx-based hydrogels can be formed through crosslinking reactions involving the oxazoline groups. These hydrogels can serve as scaffolds for tissue regeneration, providing a supportive environment for cell growth and proliferation.

  • Biomaterial Coatings: Surfaces can be coated with PIPOx to introduce reactive handles for the immobilization of biomolecules, creating biocompatible and functional interfaces for medical devices and biosensors.

Quantitative Data Summary

The molecular weight and polydispersity of PIPOx can be controlled through various polymerization techniques. The following table summarizes typical data obtained from the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-isopropenyl-2-oxazoline (IPOx).

Entry[IPOx]:[RAFT Agent]:[Initiator]Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:0.24657,8001.15
2100:1:0.288510,2001.12
3200:1:0.287518,0001.18
4200:1:0.2169222,1001.14

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative and will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Poly(2-isopropenyl-2-oxazoline) via RAFT Polymerization

This protocol describes a typical RAFT polymerization of 2-isopropenyl-2-oxazoline to yield a well-defined polymer.

Materials:

Procedure:

  • In a Schlenk flask, combine IPOx (e.g., 2.0 g, 18.0 mmol), CPDTC (e.g., 62.2 mg, 0.18 mmol), and AIBN (e.g., 6.0 mg, 0.036 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry argon for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8 hours).

  • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for Mn and PDI, and by 1H NMR spectroscopy to confirm the structure and calculate conversion.

Protocol 2: Post-Polymerization Functionalization of PIPOx with a Carboxylic Acid-Containing Drug

This protocol outlines the conjugation of a model drug, ibuprofen (B1674241), to the PIPOx backbone.

Materials:

  • Poly(2-isopropenyl-2-oxazoline) (PIPOx)

  • Ibuprofen

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve PIPOx (e.g., 500 mg, containing 4.5 mmol of oxazoline units) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add ibuprofen (e.g., 1.12 g, 5.4 mmol, 1.2 equivalents per oxazoline unit).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the oxazoline ring C=N stretching vibration at approximately 1640 cm-1 and the appearance of an ester carbonyl peak.

  • After completion, cool the reaction mixture and precipitate the functionalized polymer in cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the conjugate by 1H NMR to determine the degree of functionalization.

Visualizations

experimental_workflow cluster_synthesis PIPOx Synthesis (RAFT) cluster_functionalization Post-Polymerization Functionalization Reactants IPOx, RAFT Agent, Initiator in Dioxane Degas Deoxygenation (Argon Purge) Reactants->Degas Polymerization Polymerization (70 °C) Degas->Polymerization Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation PIPOx Purified PIPOx Precipitation->PIPOx PIPOx_start PIPOx in DMF Reaction Conjugation Reaction (80 °C) PIPOx_start->Reaction Drug Carboxylic Acid Drug (e.g., Ibuprofen) Drug->Reaction Purification Precipitation & Drying Reaction->Purification Conjugate Polymer-Drug Conjugate Purification->Conjugate

Caption: Experimental workflow for the synthesis of PIPOx and its subsequent functionalization.

signaling_pathway cluster_delivery Drug Delivery Mechanism Conjugate PIPOx-Drug Conjugate Cell Target Cell Conjugate->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome/Lysosome (Low pH) Endocytosis->Endosome Release Drug Release (Hydrolysis of Ester Linkage) Endosome->Release Drug_Action Therapeutic Action Release->Drug_Action

Caption: Conceptual pathway for cellular uptake and drug release from a PIPOx-drug conjugate.

Application Notes and Protocols: Pent-2-en-2-ol as a Precursor for Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in coordination chemistry, catalysis, and medicine.[1] Their metal complexes, in particular, have garnered significant interest due to their potential as therapeutic agents, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This document provides detailed application notes and protocols on the use of pent-2-en-2-ol as a precursor for the synthesis of novel Schiff base ligands. While seemingly an unconventional starting material, this compound exists in equilibrium with its keto tautomer, pentan-2-one, which readily undergoes condensation with primary amines to form the corresponding Schiff bases. This tautomeric relationship provides a unique entry point for the synthesis of aliphatic Schiff base ligands, which are of growing interest in drug development.

Synthesis of Schiff Base Ligands from this compound

The synthesis of Schiff bases from this compound proceeds through its tautomerization to pentan-2-one. The general reaction involves the condensation of the ketone with a primary amine, typically under reflux with acid or base catalysis to facilitate the dehydration step.[5]

Synthesis_Workflow Pent_2_en_2_ol This compound Tautomerization Keto-Enol Tautomerization Pent_2_en_2_ol->Tautomerization Pentan_2_one Pentan-2-one Tautomerization->Pentan_2_one Condensation Condensation Reaction (-H2O) Pentan_2_one->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base

Caption: A potential signaling pathway for the anticancer activity of Schiff base metal complexes.

Conclusion

This compound, through its keto-enol tautomerism, serves as a readily available and versatile precursor for the synthesis of a variety of aliphatic Schiff base ligands. These ligands and their corresponding metal complexes are of significant interest to the drug development community due to their potential antimicrobial and anticancer properties. The protocols and data presented herein provide a foundational framework for researchers to explore this promising class of compounds for therapeutic applications. Further investigation into the specific mechanisms of action and structure-activity relationships is warranted to fully realize their potential in medicinal chemistry.

References

Application Notes and Protocols for the GC-MS Analysis of Pent-2-en-2-ol and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-en-2-ol is an unsaturated alcohol of interest in various fields of chemical research, including flavor and fragrance development, as well as in the synthesis of pharmaceutical intermediates. Its analysis is crucial for quality control, reaction monitoring, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its potential byproducts. This document provides a detailed application note and experimental protocols for the GC-MS analysis of this compound.

Data Presentation: Quantitative Analysis

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound and its potential byproducts. Please note that the retention time is an estimated value and can vary depending on the specific instrument and conditions used. The mass spectral data for this compound is inferred from its isomer, 3-penten-2-ol, and should be confirmed with an authentic standard.

CompoundRetention Time (min) (Estimated)Key Mass Fragments (m/z)Potential Origin
This compound 5.5 - 6.586 (M+), 71, 57, 43Target Analyte
Pentan-2-one5.0 - 6.086 (M+), 71, 58, 43Oxidation Product
3-Penten-2-one6.0 - 7.084 (M+), 69, 55, 41Oxidation Product
Pentan-2-ol5.2 - 6.288 (M+), 73, 69, 45Reduction Product/Impurity
3-Penten-2-ol5.8 - 6.886 (M+), 71, 57, 43Isomerization Product
2-Methyl-2-butenal (Tiglaldehyde)4.5 - 5.584 (M+), 69, 55, 41Rearrangement Product

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For a relatively clean standard solution, direct injection after dilution is sufficient. For more complex matrices, an extraction step is necessary.

a) Direct Dilution (for standards and clean samples):

  • Prepare a stock solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Transfer an aliquot of the final dilution into a 2 mL GC vial for analysis.

b) Liquid-Liquid Extraction (LLE) (for aqueous samples):

  • To 5 mL of the aqueous sample, add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Vortex the mixture vigorously for 2 minutes.

  • Allow the layers to separate.

  • Carefully collect the organic layer and transfer it to a clean vial.

  • If necessary, dry the organic layer with a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a 2 mL GC vial for analysis.

c) Headspace Analysis (for solid or viscous liquid samples):

  • Place a known amount of the sample into a 20 mL headspace vial and seal it.

  • Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • Use a gas-tight syringe to withdraw a known volume of the headspace gas and inject it into the GC-MS.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required for specific instruments and applications.

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: A non-polar or medium-polarity capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).[1]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

      • Final hold: Hold at 200°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 35-350

    • Scan Rate: 2 scans/sec

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Solvent Delay: 3 minutes (adjust as needed based on the solvent used)

Visualization of Experimental Workflow and Reaction Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Direct Dilution Sample->Dilution LLE Liquid-Liquid Extraction Sample->LLE Headspace Headspace Analysis Sample->Headspace GC_Injection GC Injection Dilution->GC_Injection LLE->GC_Injection Headspace->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

reaction_pathways cluster_oxidation Oxidation cluster_rearrangement Acid-Catalyzed Rearrangement cluster_isomerization Isomerization cluster_reduction Reduction / Impurity Pent2en2ol This compound Pentan2one Pentan-2-one Pent2en2ol->Pentan2one [O] Penten2one 3-Penten-2-one Pent2en2ol->Penten2one [O] Tiglaldehyde 2-Methyl-2-butenal (Tiglaldehyde) Pent2en2ol->Tiglaldehyde H+ Penten3ol2 3-Penten-2-ol Pent2en2ol->Penten3ol2 Isomerization Pentan2ol Pentan-2-ol Pent2en2ol->Pentan2ol [H] or Impurity

Caption: Potential byproduct formation pathways.

References

Application Notes and Protocols for HPLC Purification of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of unsaturated alcohols using High-Performance Liquid Chromatography (HPLC). The protocols cover reversed-phase, normal-phase, and chiral separation techniques, offering robust solutions for the isolation and purification of these valuable compounds in research and drug development settings.

Reversed-Phase HPLC (RP-HPLC) for General Purification

Reversed-phase HPLC is a powerful and widely used technique for the separation of moderately polar to nonpolar compounds, making it well-suited for the purification of many unsaturated alcohols. Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.

Application Note: Purification of Geraniol and Farnesol (B120207)

Geraniol and farnesol are acyclic sesquiterpene alcohols with various applications in the fragrance, flavor, and pharmaceutical industries. This method provides a straightforward approach for their purification from reaction mixtures or natural extracts.[1][2]

Experimental Protocol:

A standard HPLC system equipped with a UV detector is suitable for this method.[3]

Sample Preparation:

  • Dissolve the crude sample containing the unsaturated alcohol in a minimal amount of the initial mobile phase composition (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[3]

Chromatographic Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Column C18, 5 µm, 4.6 x 150 mm (e.g., Newcrom R1 or equivalent)[1][2][3]
Mobile Phase Acetonitrile (MeCN) and Water, with an acid modifier.[1][2][3] Example: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[1][2]
Flow Rate 1.0 mL/min
Detection UV at 210 nm[3]
Injection Volume 10-20 µL
Column Temperature Ambient

Data Presentation:

CompoundRetention Time (min)Purity (%)
GeraniolTypically 5-10 min>98%
FarnesolTypically 8-15 min>98%

(Note: Retention times are approximate and can vary based on the specific C18 column, exact mobile phase composition, and HPLC system.)

Experimental Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect fractionate Fraction Collection detect->fractionate analyze Purity Analysis fractionate->analyze evaporate Solvent Evaporation analyze->evaporate

Caption: General workflow for the reversed-phase HPLC purification of unsaturated alcohols.

Normal-Phase HPLC (NP-HPLC) for Isomer Separation

Normal-phase HPLC utilizes a polar stationary phase and a non-polar mobile phase. This mode is particularly advantageous for separating isomers and compounds with polar functional groups that are soluble in non-polar organic solvents.[4]

Application Note: Purification of Unsaturated Alcohol Isomers

This protocol is designed for the separation of structural isomers or diastereomers of unsaturated alcohols, which may be difficult to resolve using reversed-phase chromatography.

Experimental Protocol:

Sample Preparation:

  • Dissolve the sample mixture in a non-polar solvent such as hexane (B92381) or the initial mobile phase.

  • Ensure the sample is free of water to maintain column performance.

  • Filter the sample through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Column Silica or Diol-based, 5 µm, 4.6 x 250 mm
Mobile Phase Hexane and a polar modifier (e.g., isopropanol (B130326) or ethanol).[5] Example Gradient: Start with 98:2 (v/v) Hexane:Isopropanol, hold for 5 minutes, then ramp to 90:10 over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 205-215 nm (or Refractive Index detector if no chromophore)
Injection Volume 10-20 µL
Column Temperature Ambient

Data Presentation:

IsomerRetention Time (min)Resolution (Rs)
Isomer AVaries>1.5
Isomer BVaries>1.5

(Note: Retention times and resolution will be highly dependent on the specific isomers and chromatographic conditions.)

Experimental Workflow Diagram:

NP_HPLC_Workflow start Start: Crude Isomer Mixture prep Dissolve in Hexane & Filter start->prep hplc NP-HPLC Separation (Silica Column) prep->hplc collect Collect Separated Isomer Fractions hplc->collect end End: Purified Isomers collect->end

Caption: Workflow for the normal-phase HPLC separation of unsaturated alcohol isomers.

Chiral HPLC for Enantiomeric Resolution

Many unsaturated alcohols are chiral, and the separation of their enantiomers is often crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC employs a chiral stationary phase (CSP) to achieve this separation.[6][7]

Application Note: Enantioselective Purification of a Racemic Unsaturated Alcohol

This protocol outlines a general approach for the separation of enantiomers of a racemic unsaturated alcohol using a polysaccharide-based chiral stationary phase.

Experimental Protocol:

Sample Preparation:

  • Dissolve the racemic alcohol in the mobile phase.

  • Filter through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC, etc.), 5 µm, 4.6 x 250 mm[6]
Mobile Phase Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an additive like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) to improve peak shape.[6] Example: n-Hexane:Isopropanol (90:10 v/v) + 0.1% DEA.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a wavelength where the analyte absorbs, or a polarimeter.
Injection Volume 5-10 µL
Column Temperature Controlled, often ambient or sub-ambient for better resolution.

Data Presentation:

EnantiomerRetention Time (min)Enantiomeric Excess (ee%)
Enantiomer 1Varies>99%
Enantiomer 2Varies>99%

(Note: The choice of CSP and mobile phase is critical and often requires screening to find the optimal conditions for a specific analyte.)

Logical Relationship Diagram:

Chiral_Separation_Logic racemate Racemic Unsaturated Alcohol (R)-Enantiomer (S)-Enantiomer csp Chiral Stationary Phase (CSP) racemate->csp interaction Diastereomeric Complex Formation csp->interaction separation Differential Elution (R)-Enantiomer Elutes (S)-Enantiomer Elutes interaction->separation purified Purified Enantiomers (R)-Enantiomer (S)-Enantiomer separation->purified

Caption: Principle of chiral separation of unsaturated alcohols by HPLC.

References

Investigating the Combustion Chemistry of Pent-2-en-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pent-2-en-2-ol, an unsaturated enol, presents a unique molecular structure with potential implications for novel biofuel development and understanding soot formation mechanisms. To date, the combustion chemistry of this compound has not been extensively studied. These application notes provide a comprehensive research framework, including detailed experimental protocols and data presentation guidelines, for researchers, scientists, and drug development professionals interested in characterizing the combustion behavior of this and other novel unsaturated alcohols. The protocols described herein leverage established methodologies in combustion research, including shock tube studies for ignition delay and species profiling, and gas chromatography-mass spectrometry (GC-MS) for detailed product analysis.

Introduction

The exploration of alternative and renewable fuels is a critical area of modern energy research. Unsaturated alcohols are of particular interest due to their potential to be derived from biological sources and their unique combustion properties imparted by the presence of both a hydroxyl group and a carbon-carbon double bond.[1] this compound is an enol, a class of compounds known to be intermediates in some flames, and their chemistry can influence flame propagation and pollutant formation.[2] Understanding the fundamental combustion characteristics of this compound, such as its ignition behavior, reaction pathways, and combustion byproducts, is essential for evaluating its potential as a fuel or fuel additive and for developing accurate kinetic models.

This document outlines a series of experimental protocols to systematically investigate the combustion chemistry of this compound. The methodologies are designed to provide both global combustion parameters and detailed species information, which are crucial for building a comprehensive understanding of its high-temperature chemistry.

Proposed Research Workflow

A systematic investigation into the combustion chemistry of this compound would involve a multi-faceted approach. The following diagram illustrates the proposed experimental and modeling workflow.

G cluster_exp Experimental Characterization cluster_model Kinetic Modeling cluster_app Application & Impact P P ST_IDT ST_IDT P->ST_IDT ST_SP ST_SP P->ST_SP This compound Synthesis & Purification This compound Synthesis & Purification KM_VAL KM_VAL ST_IDT->KM_VAL Ignition Delay Data Shock Tube Ignition Delay Time Measurement Shock Tube Ignition Delay Time Measurement GCMS GCMS ST_SP->GCMS Shock Tube Species Profiling Shock Tube Species Profiling GCMS->KM_VAL Species Data GC-MS Product Analysis GC-MS Product Analysis KM_DEV KM_DEV KM_DEV->KM_VAL Kinetic Model Development Kinetic Model Development KM_ANAL KM_ANAL KM_VAL->KM_ANAL Model Validation Model Validation KM_ANAL->KM_DEV Model Refinement FUEL_EVAL FUEL_EVAL KM_ANAL->FUEL_EVAL POLLUTANT POLLUTANT KM_ANAL->POLLUTANT Reaction Pathway Analysis Reaction Pathway Analysis Fuel Performance Evaluation Fuel Performance Evaluation Pollutant Formation Insights Pollutant Formation Insights

Caption: Proposed research workflow for this compound combustion studies.

Experimental Protocols

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition characteristics of this compound/oxidizer mixtures over a range of temperatures, pressures, and equivalence ratios.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics for detecting CH* chemiluminescence.[3][4][5]

Methodology:

  • Mixture Preparation:

    • Prepare gaseous mixtures of this compound, an oxidizer (e.g., synthetic air), and a diluent (e.g., Argon) in a stainless steel mixing vessel.

    • Introduce the components into the vessel using the method of partial pressures, measured with a high-accuracy manometer.[3]

    • Allow the mixture to homogenize for at least 12 hours before use.

  • Shock Tube Operation:

    • Evacuate the driven and driver sections of the shock tube to a high vacuum (e.g., <10⁻⁵ Torr).[3]

    • Introduce the prepared fuel/oxidizer mixture into the driven section to a predetermined initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures, generating a shock wave.

  • Data Acquisition:

    • The incident shock wave travels down the tube, reflects off the end wall, and heats the test gas to the desired temperature and pressure.

    • Record the pressure profile behind the reflected shock wave using a pressure transducer located near the end wall.

    • Simultaneously, monitor the emission of CH* radicals (at ~431 nm) using a photomultiplier tube with an appropriate bandpass filter as an indicator of ignition.

  • Ignition Delay Time Definition:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or the onset of CH* emission.

Data Presentation:

The measured ignition delay times should be tabulated as a function of temperature, pressure, and equivalence ratio.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
1200100.5Hypothetical Value
1250100.5Hypothetical Value
1300100.5Hypothetical Value
1200101.0Hypothetical Value
1250101.0Hypothetical Value
1300101.0Hypothetical Value
1200201.0Hypothetical Value
1250201.0Hypothetical Value
1300201.0Hypothetical Value
Protocol 2: Species Profiling in a Shock Tube Coupled with Mass Spectrometry

Objective: To identify and quantify the stable intermediate and final products of this compound pyrolysis and oxidation.

Apparatus: A high-pressure shock tube coupled to a time-of-flight mass spectrometer (TOF-MS).

Methodology:

  • Experimental Setup:

    • The shock tube is configured to allow for the extraction of a small sample of the reacting gas from behind the reflected shock wave.

    • The extracted gas undergoes rapid expansion into the vacuum chamber of the TOF-MS, quenching the reactions.

  • Pyrolysis and Oxidation Experiments:

    • For pyrolysis studies, prepare a mixture of this compound highly diluted in an inert gas like Argon.

    • For oxidation studies, use mixtures similar to those in the ignition delay experiments.

  • Mass Spectrometry:

    • Ionize the sampled gas, for example, by electron impact ionization.

    • The TOF-MS separates the ions based on their mass-to-charge ratio, providing a mass spectrum of the species present at a specific reaction time.

    • Acquire mass spectra at various time intervals after the shock heating to obtain time-resolved species profiles.

  • Data Analysis:

    • Identify the species based on their mass-to-charge ratios.

    • Quantify the mole fractions of the species by calibrating the instrument with known concentrations of stable compounds.

Protocol 3: Detailed Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a comprehensive identification and quantification of the stable products formed during the combustion of this compound.

Apparatus: A gas chromatograph coupled with a mass spectrometer (GC-MS).[6][7]

Methodology:

  • Sample Collection:

    • Collect samples of the combustion products from a flow reactor or a jet-stirred reactor operating at controlled conditions (temperature, pressure, residence time).

    • Alternatively, collect post-combustion gases from a combustion vessel.

  • GC Separation:

    • Inject a known volume of the gaseous sample into the GC.

    • The different components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.

  • MS Identification and Quantification:

    • The separated components eluting from the GC column are introduced into the MS.

    • The MS provides a mass spectrum for each component, which can be compared to spectral libraries for identification.[6]

    • Quantify the concentration of each identified species by using internal or external standards.

Data Presentation:

The mole fractions of the major and minor combustion products should be tabulated for different experimental conditions.

SpeciesChemical FormulaMole Fraction (Φ=1.0, T=1000K)
MethaneCH₄Hypothetical Value
EthyleneC₂H₄Hypothetical Value
PropeneC₃H₆Hypothetical Value
AcetoneC₃H₆OHypothetical Value
AcetaldehydeC₂H₄OHypothetical Value
Carbon MonoxideCOHypothetical Value
Carbon DioxideCO₂Hypothetical Value

Hypothetical Reaction Pathways

The combustion of this compound is expected to proceed through a complex network of elementary reactions. The initial reactions are likely to involve H-atom abstraction by small radicals (e.g., OH, H, O) from different sites on the fuel molecule, as well as addition reactions to the double bond. The presence of the enol functional group introduces unique reaction channels.

G cluster_init Initiation Reactions cluster_decomp Radical Decomposition cluster_prod Intermediate Products cluster_final Final Products F This compound H_abs_OH H-abstraction from OH group F->H_abs_OH +OH, H, O H_abs_C H-abstraction from C-H bonds F->H_abs_C +OH, H, O OH_add OH addition to C=C F->OH_add +OH R1 Fuel Radical 1 H_abs_OH->R1 R2 Fuel Radical 2 H_abs_C->R2 R3 Adduct Radical OH_add->R3 Decomp1 β-scission R1->Decomp1 R2->Decomp1 Decomp2 Decomposition R3->Decomp2 Small_alkenes Smaller Alkenes Decomp1->Small_alkenes Aldehydes_Ketones Aldehydes & Ketones Decomp1->Aldehydes_Ketones Decomp2->Aldehydes_Ketones CO_CO2 CO, CO₂ Small_alkenes->CO_CO2 Oxidation Aldehydes_Ketones->CO_CO2 Oxidation

Caption: Hypothetical reaction pathways for this compound combustion.

Conclusion

The application notes and protocols presented here provide a robust framework for the systematic investigation of the combustion chemistry of this compound. The successful execution of these experiments will yield valuable data on its ignition characteristics, reaction kinetics, and product formation, which are essential for developing a comprehensive understanding of its behavior as a potential biofuel. This knowledge will contribute to the broader effort of developing cleaner and more efficient combustion technologies.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with Pent-2-en-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes play a crucial role in various scientific fields, including catalysis, materials science, and medicine. Their unique electronic and structural properties, which can be finely tuned by the choice of metal and coordinating ligands, make them highly versatile. This document provides detailed protocols for the synthesis of metal complexes using derivatives of pent-2-en-2-ol.

This compound is an enol that exists in tautomeric equilibrium with its more stable keto form, pentan-2-one. In the presence of a base, the α-hydrogen of pentan-2-one is abstracted to form the pent-2-en-2-olate anion. This anion, a type of β-ketoenolate, is an excellent bidentate ligand that coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. This class of ligands, more broadly known as β-diketonates and their analogs, is fundamental in coordination chemistry.

These complexes are valuable as catalysts in organic synthesis, precursors for materials science applications, and as potential therapeutic agents. For instance, transition metal β-ketoenolate complexes are known to catalyze a variety of reactions, including cross-coupling, hydrogenation, and polymerization.[1][2][3] The protocols outlined below use readily available precursors and standard laboratory techniques to synthesize representative first-row transition metal complexes.

General Synthesis Workflow

The synthesis of metal (II/III) complexes with pent-2-en-2-olate derivatives typically follows a straightforward workflow involving the deprotonation of the parent ketone followed by complexation with a suitable metal salt.

SynthesisWorkflow General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Ligand Preparation (Deprotonation of Ketone) C 3. Complexation Reaction (Mixing & Reflux) A->C B 2. Metal Salt Solution (e.g., CoCl₂, NiCl₂) B->C D 4. Isolation (Cooling & Filtration) C->D Reaction Mixture E 5. Purification (Recrystallization) D->E F 6. Spectroscopic Analysis (FT-IR, NMR, UV-Vis) E->F Purified Complex G 7. Physical Analysis (m.p., Elemental Analysis) CatalyticCycle Simplified Nickel-Catalyzed Cross-Coupling Cycle A [L₂Ni⁰] B [L₂Niᴵᴵ(Ar)(X)] A->B Oxidative Addition D Organoboron Reagent (R-BY₂) C [L₂Niᴵᴵ(Ar)(R)] B->C Transmetalation C->A Reductive Elimination F Ar-R C->F D->B E Ar-X E->B

References

Application Notes and Protocols for Eco-friendly Hydroaminomethylation of Pent-2-en-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydroaminomethylation is a highly atom-efficient tandem reaction that converts alkenes into amines with an extended carbon chain in a single step.[1] This process, which combines hydroformylation and reductive amination, is a powerful tool for the synthesis of amines, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[2][3] Traditional methods for amine synthesis often involve multiple steps and the use of stoichiometric reagents, leading to significant waste generation.[2] In contrast, hydroaminomethylation offers a greener alternative by utilizing a catalytic cycle with water as the only byproduct.[1][4]

This document provides detailed application notes and protocols for the eco-friendly hydroaminomethylation of pent-2-en-2-ol derivatives. While direct literature on the hydroaminomethylation of this specific substrate is emerging, the protocols described herein are adapted from established sustainable methods for other olefins, employing green solvents and recyclable catalysts.[4][5] The focus is on providing a robust starting point for researchers to explore this transformation for the synthesis of novel amine building blocks.

The proposed methodology centers on a rhodium-catalyzed reaction in an aqueous micellar system, a strategy that has proven effective for a range of vinyl arenes and aliphatic olefins, offering high yields and selectivities while facilitating catalyst recovery and reuse.[5]

Logical Relationship of the Hydroaminomethylation Process

cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_process Tandem Reaction cluster_products Products A This compound Derivative G Hydroformylation A->G B Amine (Primary or Secondary) H Condensation B->H C Syngas (CO/H₂) C->G I Reductive Amination C->I D Rhodium Catalyst D->G D->I E Water-Soluble Ligand E->G E->I F Aqueous Micellar System F->G F->H F->I G->H H->I J Target Amine I->J K Water I->K

Caption: Logical workflow of the one-pot hydroaminomethylation reaction.

Experimental Protocols

This section details the experimental procedures for the rhodium-catalyzed hydroaminomethylation of a generic this compound derivative in an aqueous micellar system.

Materials and Equipment
  • Substrate: this compound derivative (e.g., 2-methylthis compound)

  • Amine: Secondary amine (e.g., diethylamine (B46881), morpholine)

  • Catalyst Precursor: [Rh(COD)Cl]₂

  • Ligand: Water-soluble diphosphine ligand (e.g., SulfoXantphos)[6]

  • Surfactant: Proline-based amphiphile PS-750-M or Sodium Dodecylbenzenesulfonate (SDBS)[2]

  • Solvent: Degassed, deionized water

  • Gases: Syngas (CO/H₂, 1:1 molar ratio), Nitrogen (N₂)

  • Reaction Vessel: High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Analytical Equipment: Gas Chromatograph-Mass Spectrometer (GC-MS), High-Performance Liquid Chromatograph (HPLC), Nuclear Magnetic Resonance (NMR) Spectrometer.

Experimental Workflow

A Reactor Preparation (Drying and Inerting) B Addition of Catalyst, Ligand, and Surfactant A->B 1. C Addition of Water and Degassing B->C 2. D Addition of Amine and this compound Derivative C->D 3. E Pressurizing with Syngas D->E 4. F Heating and Stirring (Reaction) E->F 5. G Cooling and Depressurizing F->G 6. H Product Extraction G->H 7. I Analysis (GC-MS, NMR) H->I 8. J Catalyst Recycling H->J 9.

Caption: Step-by-step experimental workflow for hydroaminomethylation.

Detailed Protocol
  • Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried in an oven, and allowed to cool to room temperature under a stream of nitrogen.

  • Catalyst and Ligand Preparation: In a glovebox or under an inert atmosphere, the autoclave is charged with [Rh(COD)Cl]₂ (0.005 mmol, 1 mol%) and the water-soluble ligand (e.g., SulfoXantphos, 0.01 mmol, 2 mol%). The surfactant (e.g., SDBS, if needed for poorly soluble substrates) is also added at this stage.[2]

  • Reaction Medium Addition: Degassed, deionized water (10 mL) is added to the autoclave. The mixture is stirred for 15 minutes to ensure dissolution of the catalyst and ligand.

  • Reactant Addition: The secondary amine (e.g., diethylamine, 1.2 mmol) and the this compound derivative (1.0 mmol) are added to the reaction mixture.

  • Pressurization: The autoclave is sealed, purged three times with syngas (CO/H₂ 1:1), and then pressurized to the desired pressure (e.g., 3 MPa).[2]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred vigorously for the specified reaction time (e.g., 24 hours).[2]

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess gas is carefully vented.

  • Product Isolation and Analysis: The reaction mixture is transferred to a separatory funnel. The aqueous phase containing the catalyst can be retained for recycling.[5] The organic product is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography and analyzed by GC-MS and NMR to determine the yield and selectivity.

  • Catalyst Recycling: The aqueous phase containing the rhodium catalyst and ligand can be reused for subsequent reactions by adding fresh substrate, amine, and syngas.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for the hydroaminomethylation of a model substrate, 2-methylthis compound, with diethylamine under various reaction conditions. This data is illustrative and serves as a guide for optimization studies.

Table 1: Effect of Reaction Temperature on Yield and Selectivity

EntryTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield of Amine (%)b/l Ratio*
1403246558>99:1
2603249592>99:1
3803249885 (minor byproducts)>99:1

*b/l ratio refers to the branched to linear isomer ratio. For hydroaminomethylation of internal olefins like this compound derivatives, the formation of a single branched isomer is expected.

Table 2: Effect of Syngas Pressure on Yield and Selectivity

EntryTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield of Amine (%)b/l Ratio*
1601247065>99:1
2603249592>99:1
3605249693>99:1

*b/l ratio refers to the branched to linear isomer ratio.

Table 3: Catalyst Recycling Efficiency

CycleConversion (%)Yield of Amine (%)
19592
29490
39288
49085

Signaling Pathway: Catalytic Cycle of Hydroaminomethylation

The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed hydroaminomethylation.

A [Rh]-H B Alkene Coordination A->B + Alkene C Hydride Insertion B->C D CO Insertion C->D + CO E Aldehyde Formation D->E E->A - Aldehyde G Amine Condensation E->G + Amine F [Rh]-H Regeneration H Imine/ Enamine G->H - H₂O I Imine/ Enamine Coordination H->I + [Rh]-H J Hydrogenation I->J K Amine Product J->K - [Rh]-H

Caption: Proposed catalytic cycle for rhodium-catalyzed hydroaminomethylation.

The protocols and data presented provide a comprehensive guide for researchers interested in the eco-friendly hydroaminomethylation of this compound derivatives. By leveraging aqueous micellar catalysis, it is possible to achieve high yields and selectivities while adhering to the principles of green chemistry. The detailed experimental procedures and illustrative data offer a solid foundation for further optimization and application of this powerful transformation in the synthesis of valuable amine compounds. The ability to recycle the catalyst is a key feature for developing sustainable and economically viable processes.[4][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pent-2-en-2-ol synthesis. The primary focus is on the Grignard reaction, a common and effective method for synthesizing tertiary allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most common method for synthesizing this compound, a tertiary allylic alcohol, is the Grignard reaction. This involves the 1,2-addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to an α,β-unsaturated ketone, specifically but-3-en-2-one (B6265698).[1] Grignard reagents, being "hard" nucleophiles, preferentially attack the electrophilic carbonyl carbon over the β-carbon of the conjugated system, leading to the desired tertiary allylic alcohol.[2][3]

Q2: What are the main competing side reactions that can lower the yield of this compound?

The primary side reactions in the Grignard synthesis of this compound include:

  • 1,4-Conjugate Addition: The Grignard reagent can attack the β-carbon of the α,β-unsaturated ketone, leading to the formation of a saturated ketone after workup. While 1,2-addition is generally favored for Grignard reagents, the ratio of 1,2- to 1,4-addition can be influenced by steric hindrance and reaction conditions.[4][5]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This results in the recovery of the starting ketone after the workup.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol. However, this is not a concern when using methylmagnesium bromide.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide.

Q3: How critical is the exclusion of water and air from the reaction?

Excluding water and air is absolutely critical for the success of a Grignard reaction. Grignard reagents are highly reactive and will readily react with water or any protic solvent in an acid-base reaction, which quenches the reagent and reduces the yield. They also react with oxygen to form alkoxides, further decreasing the concentration of the active reagent. Therefore, it is essential to use flame-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I accurately determine the concentration of my Grignard reagent?

Commercially available Grignard reagents can degrade over time. It is best practice to titrate the Grignard reagent just before use to determine its exact concentration. A common method is titration with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Formation Inactive magnesiumActivate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Wet glassware or solventsFlame-dry all glassware and use anhydrous solvents.
Poor quality Grignard reagentTitrate the Grignard reagent before use to determine its active concentration.
Low Yield of this compound Predominance of 1,4-additionLower the reaction temperature (-78 °C to 0 °C) to favor the kinetically controlled 1,2-addition product.
Significant enolization of the starting ketoneAdd the ketone slowly to the Grignard reagent at a low temperature.
Product loss during workupQuench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature. Perform multiple extractions with a suitable organic solvent.
Presence of Impurities in the Final Product Unreacted starting materialsMonitor the reaction by TLC or GC to ensure completion. Purify the product by fractional distillation or column chromatography.
Formation of the 1,4-addition byproduct (a saturated ketone)Optimize reaction conditions to favor 1,2-addition (lower temperature). Purify by fractional distillation or column chromatography.

Data Presentation

The yield of tertiary allylic alcohols from the Grignard reaction with α,β-unsaturated ketones is sensitive to reaction conditions. The following table summarizes the expected impact of key parameters on the yield and selectivity of the 1,2-addition product.

Parameter Condition Effect on 1,2-Addition (this compound) Yield Comments
Temperature Low (-78 °C to 0 °C)Generally higherFavors the kinetically controlled 1,2-addition product.[6]
High (Room Temp. to Reflux)May decreaseCan increase the proportion of the thermodynamically favored 1,4-addition product.
Grignard Reagent Equivalents 1.1 - 1.5 equivalentsOptimalA slight excess is needed to account for any quenching and to drive the reaction to completion.
> 2 equivalentsMay not significantly increase yield and complicates purificationCan lead to more side reactions and makes the workup more difficult.
Solvent Diethyl ether or Tetrahydrofuran (THF)HighThese are standard anhydrous solvents for Grignard reactions.
Addition Rate Slow, dropwise addition of the ketone to the Grignard reagentHigherMaintains a low concentration of the ketone, minimizing side reactions like enolization.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a general procedure for the 1,2-addition of a Grignard reagent to an α,β-unsaturated ketone.

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • But-3-en-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small amount of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with But-3-en-2-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of but-3-en-2-one in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the but-3-en-2-one solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while maintaining the temperature at 0 °C.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation of Grignard Reagent cluster_reaction Grignard Reaction cluster_workup Workup and Purification prep_start Start activate_mg Activate Mg with Iodine prep_start->activate_mg add_meI Add Methyl Iodide Solution activate_mg->add_meI reflux_grignard Reflux to Form Grignard add_meI->reflux_grignard cool_grignard Cool Grignard to 0°C reflux_grignard->cool_grignard add_ketone Add But-3-en-2-one Solution cool_grignard->add_ketone stir_reaction Stir at 0°C add_ketone->stir_reaction quench Quench with NH4Cl stir_reaction->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry purify Purify by Distillation/Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound check_reagents Check Reagent Quality (Grignard Titration) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Addition Rate) start->check_conditions check_workup Analyze Workup Procedure start->check_workup optimize_reagents Use Fresh/Titrated Grignard Reagent check_reagents->optimize_reagents optimize_temp Lower Reaction Temperature (to 0°C or below) check_conditions->optimize_temp optimize_addition Slow Dropwise Addition of Ketone check_conditions->optimize_addition optimize_workup Careful Quenching with NH4Cl & Multiple Extractions check_workup->optimize_workup end Successful Synthesis optimize_reagents->end Improved Yield optimize_temp->end Improved Yield optimize_addition->end Improved Yield optimize_workup->end Improved Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of pent-2-en-2-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low yield after distillation Thermal degradation: this compound, as a tertiary allylic alcohol, can be susceptible to acid-catalyzed dehydration or rearrangement at elevated temperatures.- Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. - pH Adjustment: Ensure the crude product is neutralized or slightly basic before distillation to prevent acid-catalyzed side reactions. A pH of at least 4 is recommended during the distillation of similar compounds.
Product contains impurities with similar boiling points Isomeric Impurities: Synthesis methods, such as the Grignard reaction with methyl vinyl ketone, may lead to the formation of the isomeric tertiary homoallylic alcohol, 2-methyl-3-buten-2-ol. Starting Material Contamination: Incomplete reaction can leave unreacted starting materials in the crude product.- Fractional Distillation: Use a high-efficiency fractional distillation column to separate isomers with close boiling points. - Chromatography: For high-purity requirements, column chromatography (e.g., silica (B1680970) gel) can be employed to separate closely related isomers.
Presence of water in the final product Azeotrope Formation: Alcohols can form azeotropes with water, making complete removal by simple distillation difficult. Incomplete Drying: Insufficient drying of the organic phase after extraction.- Azeotropic Distillation: Use a solvent like toluene (B28343) or benzene (B151609) to form a ternary azeotrope with water and this compound, allowing for the removal of water. - Salting Out: Before distillation, wash the organic extract with a saturated brine solution to reduce the water content. - Drying Agents: Ensure the use of an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) and sufficient contact time.
Product discoloration or polymerization Oxidation/Polymerization: Allylic alcohols can be sensitive to air and light, leading to oxidation or polymerization, especially during prolonged heating.- Inert Atmosphere: Conduct distillation and handling under an inert atmosphere (e.g., nitrogen or argon). - Use of Inhibitors: Consider adding a small amount of a polymerization inhibitor (e.g., hydroquinone) if polymerization is a significant issue. - Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge is the thermal instability of this compound. As a tertiary allylic alcohol, it is prone to acid-catalyzed dehydration and rearrangement reactions, especially at elevated temperatures. This can lead to the formation of dienes and other byproducts, significantly reducing the yield and purity of the desired product.

Q2: How can I remove isomeric impurities from my this compound sample?

A2: Isomeric impurities, such as 2-methyl-3-buten-2-ol, which may have a close boiling point to this compound, can be challenging to separate. High-efficiency fractional distillation is the first method to try. For achieving very high purity, preparative gas chromatography (GC) or column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is recommended.

Q3: My NMR spectrum shows the presence of starting materials. How can I remove them?

A3: If the starting materials have significantly different boiling points from this compound, they can be removed by fractional distillation. If they are non-volatile, simple distillation or vacuum distillation of the product will leave them behind. If the starting materials are soluble in a different phase, a liquid-liquid extraction can be performed before the final purification step.

Q4: Does this compound form an azeotrope with water?

Q5: What are the recommended storage conditions for purified this compound?

A5: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. It should be protected from light and stored at a low temperature (refrigerated) to minimize degradation and polymerization.

Experimental Protocols

General Purification Workflow for this compound

The following is a general experimental workflow for the purification of this compound, assuming it has been synthesized via a Grignard reaction and is present in an organic solvent.

experimental_workflow cluster_extraction Extraction and Washing cluster_drying Drying cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture quench Quench with Saturated Aqueous NH4Cl start->quench separate Separate Organic Layer quench->separate wash_brine Wash with Brine separate->wash_brine dry Dry over Anhydrous MgSO4 or Na2SO4 wash_brine->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate distill Vacuum Fractional Distillation concentrate->distill collect Collect Pure This compound distill->collect analyze Analyze by GC-MS and NMR collect->analyze

A general experimental workflow for the purification of this compound.

Methodology:

  • Quenching and Extraction:

    • The crude reaction mixture is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any unreacted Grignard reagent.

    • The organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic extracts are then combined.

  • Washing and Drying:

    • The combined organic extracts are washed with brine (saturated NaCl solution) to remove the bulk of the water.

    • The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal:

    • The drying agent is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude this compound is purified by vacuum fractional distillation. The fraction corresponding to the boiling point of this compound is collected. For high-purity requirements, column chromatography may be necessary.

Data Presentation

The following table summarizes typical quantitative data for the purification of tertiary allylic alcohols using different methods. The data is based on general laboratory practice and may vary depending on the specific substrate and experimental conditions.

Purification Method Typical Purity Achieved (%) Typical Yield (%) Key Advantages Key Disadvantages
Vacuum Fractional Distillation 95 - 9960 - 80Scalable, effective for removing non-volatile impurities and solvents.May not separate close-boiling isomers effectively; risk of thermal degradation.
Column Chromatography (Silica Gel) > 9940 - 70High resolution for separating isomers and closely related impurities.Less scalable, requires solvent, can be time-consuming.
Preparative Gas Chromatography > 99.520 - 50Excellent separation of volatile compounds with very similar boiling points.Not easily scalable, requires specialized equipment.

Logical Relationships in Purification Challenges

The following diagram illustrates the logical relationships between the properties of this compound and the challenges encountered during its purification.

purification_challenges cluster_properties Chemical Properties of this compound cluster_challenges Purification Challenges Tertiary_Allylic_Alcohol Tertiary Allylic Alcohol Structure Thermal_Instability Thermal Instability (Dehydration/Rearrangement) Tertiary_Allylic_Alcohol->Thermal_Instability Prone to carbocation formation Isomer_Separation Separation of Isomeric Impurities Tertiary_Allylic_Alcohol->Isomer_Separation Side reactions in synthesis Oxidation_Polymerization Oxidation and Polymerization Tertiary_Allylic_Alcohol->Oxidation_Polymerization Reactive allylic position Polarity Polarity (Presence of -OH group) Azeotrope_Formation Azeotrope Formation with Water Polarity->Azeotrope_Formation Hydrogen bonding with water Volatility Volatility Volatility->Isomer_Separation Similar boiling points

Relationship between the properties of this compound and purification challenges.

Technical Support Center: Optimizing Pent-2-en-2-ol Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of pent-2-en-2-ol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound, a tertiary allylic alcohol, are the Grignard reaction and the Meyer-Schuster rearrangement. The Grignard reaction involves the addition of an ethylmagnesium halide to propenal (acrolein) or a related α,β-unsaturated carbonyl compound. The Meyer-Schuster rearrangement utilizes an acid-catalyzed isomerization of a propargyl alcohol, such as 1-pentyn-3-ol (B1209153).

Q2: What are the main challenges and side reactions to consider in these syntheses?

A2: For the Grignard synthesis, the main challenges include minimizing 1,4-conjugate addition, which leads to the formation of a saturated ketone after workup, and preventing side reactions of the Grignard reagent, such as Wurtz coupling. In the Meyer-Schuster rearrangement of a tertiary propargylic alcohol, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of an α,β-unsaturated ketone instead of the desired allylic alcohol.[1] Dehydration of the tertiary allylic alcohol product is also a potential side reaction under acidic or high-temperature conditions.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved by distillation.[2] Since it is an alcohol, it is important to ensure all acidic residues are removed before distillation to prevent acid-catalyzed dehydration. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, is recommended. For highly water-soluble lower molecular weight alcohols, "salting out" the aqueous layer with brine during extraction can improve recovery.[3]

Q4: What are the key safety precautions when working with the reagents for this compound synthesis?

A4: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether, a common solvent for Grignard reactions, is extremely flammable. The Meyer-Schuster rearrangement often uses acid catalysts which are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

Experimental Protocols

Method 1: Grignard Reaction for this compound Synthesis

This protocol is adapted from general procedures for the synthesis of tertiary allylic alcohols via the addition of a Grignard reagent to an α,β-unsaturated aldehyde.

Reaction Scheme:

Note: The reaction of ethylmagnesium bromide with propenal is expected to yield a mixture of isomeric pentenols, including this compound.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Propenal (acrolein), freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Propenal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of freshly distilled propenal in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the propenal solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the diethyl ether by rotary evaporation.

    • Purify the crude product by fractional distillation.

Expected Yield and Product Characterization:

ParameterExpected Value
Yield 40-60% (highly dependent on reaction conditions)
Boiling Point 98-99 °C[3]
Density 0.824 g/mL at 25 °C[3]
Refractive Index n20/D 1.416[3]
Method 2: Meyer-Schuster Rearrangement

This protocol is a general procedure adapted for the synthesis of this compound from 1-pentyn-3-ol, a tertiary propargylic alcohol.[4]

Reaction Scheme:

Materials:

  • 1-Pentyn-3-ol

  • Toluene

  • Aqueous hypophosphorous acid (50 wt%) or another suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-pentyn-3-ol in toluene.

    • Add a catalytic amount of aqueous hypophosphorous acid (e.g., 5-10 mol%).

  • Reaction:

    • Heat the reaction mixture to 90-110 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by distillation.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Problem Possible Cause Solution
Low or no product formation Inactive magnesiumActivate the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Ensure magnesium turnings are fresh.
Wet reagents or glasswareFlame-dry all glassware and use anhydrous solvents.
Formation of significant 1,4-addition product Reaction temperature too highPerform the addition of the α,β-unsaturated aldehyde at a lower temperature (e.g., -78 °C to 0 °C).
Steric hindranceThe 1,2-addition is generally favored with less sterically hindered Grignard reagents and aldehydes.
Low isolated yield after workup Product loss during extractionThe product may have some water solubility. Saturate the aqueous layer with NaCl ("salting out") before extraction.[3]
Meyer-Schuster Rearrangement Troubleshooting
Problem Possible Cause Solution
Formation of Rupe rearrangement product (α,β-unsaturated ketone) Use of a tertiary propargylic alcohol with β-hydrogensThis is a known competing pathway.[1] Milder acid catalysts and lower reaction temperatures may favor the Meyer-Schuster rearrangement.
Dehydration of the product Strong acid catalyst or high temperatureUse a milder catalyst (e.g., phosphorus-based acids) and optimize the reaction temperature.[4]
Incomplete reaction Insufficient catalyst or reaction timeIncrease the catalyst loading or extend the reaction time. Monitor by TLC or GC.

Visualizations

Grignard_Synthesis reagent Ethyl Bromide + Mg in Anhydrous Ether grignard Ethylmagnesium Bromide reagent->grignard addition Nucleophilic Addition (Low Temperature) grignard->addition aldehyde Propenal aldehyde->addition intermediate Magnesium Alkoxide addition->intermediate workup Aqueous Workup (e.g., sat. NH4Cl) intermediate->workup product This compound workup->product

Grignard synthesis of this compound.

Meyer_Schuster_Rearrangement start 1-Pentyn-3-ol protonation Protonation of -OH group start->protonation catalyst Acid Catalyst (H+) catalyst->protonation rearrangement 1,3-Hydride Shift protonation->rearrangement allenol Allenol Intermediate rearrangement->allenol tautomerization Tautomerization allenol->tautomerization product This compound tautomerization->product

Meyer-Schuster rearrangement for this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_workup Review Workup Procedure start->check_workup reagent_issue Impure or Wet Reagents check_reagents->reagent_issue Identified temp_issue Incorrect Temperature (e.g., favoring side reactions) check_temp->temp_issue Identified workup_issue Product Loss During Extraction or Distillation check_workup->workup_issue Identified solution_reagent Purify/Dry Reagents and Solvents reagent_issue->solution_reagent solution_temp Optimize Temperature (e.g., lower for Grignard) temp_issue->solution_temp solution_workup Use 'Salting Out', Optimize Distillation workup_issue->solution_workup

A logical workflow for troubleshooting synthesis.

References

Technical Support Center: Degradation of Pent-2-en-2-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of pent-2-en-2-ol in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound under acidic conditions?

A1: Under acidic conditions, this compound, a tertiary allylic alcohol, is expected to undergo several transformations. The primary pathways involve the formation of a resonance-stabilized allylic carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. This carbocation can then lead to a variety of products through rearrangement, isomerization, and reaction with available nucleophiles.

Q2: What are the likely rearrangement and isomerization products?

A2: The key degradation products arise from the rearrangement of the initial tertiary allylic carbocation. The most probable products include:

  • Pent-3-en-2-one: Formed via a 1,3-hydride shift and subsequent tautomerization (a type of Meyer-Schuster rearrangement). This is often a major product.

  • Pent-3-en-2-ol and Pent-4-en-2-ol: These can be formed through isomerization, where the double bond shifts.

  • Penta-1,3-diene and Penta-1,4-diene: Dehydration of rearranged alcohol intermediates can lead to the formation of these dienes.

Q3: How does acid concentration affect the degradation of this compound?

A3: The concentration of the acid catalyst plays a crucial role in both the rate of degradation and the distribution of products. Generally, higher acid concentrations lead to a faster reaction rate. However, very strong acidic conditions can promote further reactions, including polymerization, leading to a more complex product mixture and potentially lower yields of desired rearrangement products. It is crucial to optimize the acid concentration for the specific transformation being studied.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible Cause Troubleshooting Step
Insufficient Acid Catalyst Increase the concentration of the acid catalyst incrementally. Monitor the reaction by TLC or GC to observe changes in the conversion rate.
Low Reaction Temperature Increase the reaction temperature in a controlled manner. Some rearrangements require thermal energy to overcome the activation barrier.
Inappropriate Solvent Ensure the solvent is compatible with the reaction and does not interfere with the acid catalyst. Aprotic solvents are often preferred to avoid the introduction of competing nucleophiles.
Degraded Starting Material Verify the purity of the this compound starting material using techniques like NMR or GC-MS. Impurities can inhibit the reaction.
Issue 2: Complex and Unidentifiable Product Mixture
Possible Cause Troubleshooting Step
Excessive Acid Concentration Reduce the concentration of the acid catalyst. High acid concentrations can lead to undesired side reactions and polymerization.
High Reaction Temperature Lower the reaction temperature. Elevated temperatures can promote multiple degradation pathways, leading to a complex mixture.
Prolonged Reaction Time Optimize the reaction time by monitoring the reaction progress at regular intervals. Stop the reaction once the desired product is formed in maximum yield to prevent further degradation.
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material and products.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variability in Reagent Quality Use reagents from the same batch and of high purity for all experiments.
Inconsistent Reaction Conditions Precisely control reaction parameters such as temperature, stirring rate, and addition of reagents.
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can act as a nucleophile and alter the reaction pathway.

Data Presentation

Table 1: Effect of Acid Concentration on Product Distribution at 50°C

Catalyst (H₂SO₄) Conversion (%) Pent-3-en-2-one (%) Pent-3-en-2-ol (%) Dienes (%) Other Products (%)
0.1 M356025105
0.5 M78751555
1.0 M9565101015

Table 2: Effect of Temperature on Reaction Rate (0.5 M H₂SO₄)

Temperature (°C) Initial Rate (mol L⁻¹ s⁻¹) Time for 90% Conversion (min)
251.2 x 10⁻⁵180
508.5 x 10⁻⁵25
754.1 x 10⁻⁴5

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Degradation of this compound
  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of anhydrous THF) in a round-bottom flask, add the desired amount of acid catalyst (e.g., 0.5 mmol of sulfuric acid).

  • Stir the reaction mixture at the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: GC-MS Analysis of Degradation Products
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the various isomers and degradation products.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

Mandatory Visualization

DegradationPathways cluster_start Starting Material cluster_intermediate Intermediate cluster_products Degradation Products This compound This compound Allylic Carbocation Allylic Carbocation This compound->Allylic Carbocation + H⁺, - H₂O Pent-3-en-2-one Pent-3-en-2-one Allylic Carbocation->Pent-3-en-2-one 1,3-Hydride Shift Tautomerization Pent-3-en-2-ol Pent-3-en-2-ol Allylic Carbocation->Pent-3-en-2-ol Isomerization Polymerization Polymerization Allylic Carbocation->Polymerization Further Reaction Penta-1,3-diene Penta-1,3-diene Pent-3-en-2-ol->Penta-1,3-diene - H₂O

Caption: Proposed degradation pathways of this compound under acidic conditions.

ExperimentalWorkflow Start Start ReactionSetup Reaction Setup: This compound, Solvent, Acid Start->ReactionSetup Reaction Controlled Temperature & Stirring ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for studying this compound degradation.

Technical Support Center: Troubleshooting NMR Spectra of Keto-Enol Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of compounds exhibiting keto-enol tautomerism.

Frequently Asked Questions (FAQs)

1. Why do I see more signals in my ¹H NMR spectrum than expected for my compound?

The presence of extra signals often indicates the existence of two or more species in equilibrium in the NMR tube. For compounds capable of tautomerism, such as β-dicarbonyls, you are likely observing signals for both the keto and the enol tautomers simultaneously.[1][2][3] The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the detection of distinct signals for each tautomer.[1][3][4]

2. How can I distinguish between the signals of the keto and enol forms?

Distinguishing between keto and enol signals is possible by analyzing their characteristic chemical shifts in the ¹H NMR spectrum.

  • Enol Form:

    • The enolic hydroxyl proton (-OH) is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet significantly downfield, typically between δ 15-17 ppm.[3]

    • The vinylic proton (=CH-) of the enol is also deshielded and appears as a singlet between δ 5.5-6.5 ppm.[3]

  • Keto Form:

    • The methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups are characteristic of the keto form and typically appear as a singlet in the range of δ 3.5-4.5 ppm.[3]

Characteristic ¹H NMR Chemical Shifts for Tautomers

TautomerProtonTypical Chemical Shift (ppm)
Ketoα-Methylene (-CH₂-)3.5 - 4.5
EnolVinylic (=CH-)5.5 - 6.5
EnolHydroxyl (-OH)15 - 17

3. The ratio of my keto and enol forms seems to change between experiments. What could be the cause?

The keto-enol equilibrium is highly sensitive to the experimental conditions.[3] Changes in the tautomeric ratio can be attributed to:

  • Solvent: The polarity of the solvent plays a crucial role. A common observation is a shift towards the keto tautomer with increasing solvent polarity.[4][5] However, this is not a universal rule, and other factors like the solvent's hydrogen bonding ability can also influence the equilibrium.[5][6] For instance, DMSO, a strong hydrogen bond acceptor, can stabilize the enol tautomer.[5]

  • Temperature: The equilibrium is temperature-dependent. Increasing the temperature can shift the equilibrium, often favoring the more polar triketo form in β-triketones, for example.[7]

  • Concentration: Solute-solute interactions can differ between the tautomers, so changes in concentration may affect the equilibrium position.[8]

  • Impurities: The presence of acidic or basic impurities can catalyze the interconversion and affect the equilibrium.[8]

4. How can I quantify the percentage of each tautomer present in my sample?

The relative amounts of the keto and enol forms can be determined by integrating their characteristic signals in the ¹H NMR spectrum.[1][9][10]

To calculate the percentage of the enol form, you can use the following formula, taking into account the number of protons giving rise to each signal:

% Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Keto Protons))] * 100

For a β-dicarbonyl where the enol has one vinylic proton and the keto has two methylene protons, the formula would be:

% Enol = [Integral of =CH / (Integral of =CH + (Integral of -CH₂- / 2))] * 100

5. My enol -OH peak is very broad or not visible. What can I do?

The enolic hydroxyl proton can undergo chemical exchange with residual water or other acidic protons in the sample, leading to signal broadening or disappearance. To address this:

  • Use dry solvents: Ensure your deuterated solvent is as anhydrous as possible.

  • Low temperature NMR: Lowering the temperature can slow down the exchange rate, resulting in a sharper signal.

  • Deuterium exchange: Add a drop of D₂O to your NMR tube. The enolic -OH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This can also help confirm the assignment of the -OH peak.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Broad or distorted peaks - Chemical exchange between tautomers is on an intermediate timescale.- Poor shimming.- Presence of paramagnetic impurities.- Acquire spectra at different temperatures to move into the slow or fast exchange regime.- Re-shim the spectrometer.- Ensure the sample is free of paramagnetic contaminants.
Inconsistent integration values - Incomplete relaxation of nuclei between scans.- Increase the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being quantified. A value of 10-30 seconds is a good starting point.[3]
Overlapping signals - Signals from the keto and enol forms, or from impurities, have similar chemical shifts.- Use a higher field NMR spectrometer for better signal dispersion.- Perform 2D NMR experiments like COSY or HSQC to resolve overlapping signals and confirm assignments.[11][12][13]
Unexpected tautomer ratio - The sample has not reached equilibrium.- Allow the sample to equilibrate in the chosen solvent for a sufficient amount of time before acquiring the spectrum. The kinetics of tautomerization can be slow.[14]

Experimental Protocols

Protocol 1: Solvent Effect Study on Keto-Enol Tautomerism

  • Sample Preparation:

    • Accurately weigh a known amount of the compound.

    • Prepare solutions of the same concentration in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Ensure a sufficient relaxation delay (d1) for accurate integration (e.g., 10-30 seconds).

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic signals for the keto and enol forms.

    • Calculate the percentage of each tautomer and the equilibrium constant (K = [enol]/[keto]) for each solvent.

Protocol 2: Variable Temperature (VT) NMR Study

  • Sample Preparation:

    • Prepare a sample in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Increase the temperature in increments (e.g., 10-20 °C) and allow the sample to equilibrate at each temperature for several minutes before acquiring a new spectrum.[7]

    • Acquire spectra over a range of temperatures.

  • Data Processing and Analysis:

    • Process all spectra and calculate the equilibrium constant (K) at each temperature.

    • Plot ln(K) versus 1/T (van't Hoff plot) to determine the thermodynamic parameters ΔH° and ΔS° for the tautomerization.

Visualizations

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum q1 Are there more signals than expected? start->q1 a1_yes Likely Keto-Enol Tautomers Present q1->a1_yes Yes a1_no Check for Impurities or Degradation q1->a1_no No q2 How to assign signals? a1_yes->q2 a2 Analyze characteristic chemical shifts: - Keto: α-CH₂ (3.5-4.5 ppm) - Enol: =CH (5.5-6.5 ppm), -OH (15-17 ppm) q2->a2 a3 Check for variations in: - Solvent - Temperature - Concentration q2->a3 q3 Inconsistent Tautomer Ratio? q4 Broad or Missing -OH Signal? a3->q4 a3_exp Solvent & Temperature Studies a3->a3_exp Investigate q5 Overlapping Signals? q4->q5 a4 Perform: - Low-temperature NMR - Deuterium exchange (D₂O) a4_exp VT-NMR & D₂O Exchange a4->a4_exp Experiment a5 Use: - Higher field NMR - 2D NMR (COSY, HSQC) q5->a5 Yes

Caption: Troubleshooting workflow for NMR spectra of keto-enol tautomers.

Keto_Enol_Equilibrium keto [Structure of Keto Form] equilibrium keto->equilibrium enol [Structure of Enol Form] equilibrium->enol note Equilibrium influenced by: - Solvent - Temperature - Concentration - Substituents equilibrium->note

Caption: The dynamic equilibrium between keto and enol tautomers.

References

Technical Support Center: Stabilization and Analysis of Volatile Organic Compounds (VOCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with volatile organic compounds.

Table of Contents

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Frequently Asked Questions (FAQs)

A selection of common questions regarding the stabilization and handling of VOCs.

QuestionAnswer
What are the primary methods for stabilizing VOCs for analysis? The main techniques include adsorption onto solid materials (like activated carbon or nanofibers), cryogenic condensation, and chemical derivatization to create more stable, less volatile compounds.[1][2][3][4]
How does cryogenic condensation work to stabilize VOCs? Cryogenic condensation uses a cooling agent, typically liquid nitrogen, to lower the temperature of a gas stream containing VOCs.[1][5][6] This causes the VOCs to condense into a liquid state, allowing for their capture and potential reuse.[5][7] The process is based on the principle of decreasing the vapor pressure of the VOCs to a low temperature.[6][7]
What is chemical derivatization and when is it necessary for VOC analysis? Chemical derivatization is a process that chemically modifies a compound to make it more suitable for analysis, often by increasing its volatility and stability for gas chromatography (GC).[2][8] It is particularly useful for compounds that have low volatility, are thermally unstable, or contain active groups like alcohols and carboxylic acids that can interfere with analysis.[8][9] Common methods include silylation, acylation, and alkylation.[8]
What are the best practices for storing volatile analytical standards? Volatile standards should be stored in a cool, dry environment, such as a refrigerator (2°C to 8°C) or freezer (below 0°C), to prevent evaporation and degradation.[10] It is crucial to use sealed containers, preferably amber glass vials with PTFE septa, to avoid evaporation and light degradation.[10][11] Plastic containers should be avoided as they can react with or absorb some volatile compounds.[10]
Can I reuse adsorbents after VOC capture? Yes, many adsorbents can be regenerated for reuse.[4][12] A common method is thermal desorption, where the adsorbent is heated to release the captured VOCs.[12][13] The recovered VOCs can then be analyzed or recycled.[4]

Troubleshooting Guide: Adsorption & Thermal Desorption (TD)

This guide addresses common issues encountered during VOC analysis using adsorption followed by thermal desorption.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) - Deterioration of the cold trap packing in the TD unit.- Poor connection between the transfer line and the analytical column.- Activity in the transfer line or analytical column due to aging or reactive compounds.- Replace the cold trap after 1000 desorptions or 12 months, whichever comes first.[14]- Ensure the connecting ends of the column and transfer line are cut cleanly and use an inert, zero-dead-volume fitting.[14]- Condition the system by desorbing the cold trap at a high temperature and running a full GC temperature program.[14]
Contamination / Ghost Peaks - Sorbent material or sample matrix migrating from the tube into the system.- Overheating of the sample or sorbent, causing high-boiling point material to recondense in cooler parts of the flow path.- Check for any sorbent material in the seal assembly.[14]- Avoid overheating the sample tube or trap. If contamination has occurred, clean the system by heating the trap and flow path while running the GC through a full temperature program.[14]
Analyte Carryover - In a multi-bed trap, higher-boiling analytes may reach the stronger sorbent materials.- Incomplete desorption of analytes from the sorbent tube or cold trap.- Ensure sorbents are arranged in order of increasing strength from the sampling end.[14]- Try reducing the cold trap temperature and flow during primary desorption, and increasing the trap temperature and flow during secondary desorption.[14]
Poor Analyte Recovery - Inefficient desorption from the sorbent tube.- Leak in the system.- Analytes not being effectively trapped in the cold trap.- Ensure the desorption temperature and time are sufficient for the target analytes. Thermal desorption methods should achieve >95% recovery in a single desorption.[15]- Perform a leak check on the TD system.[16]- Check that the cold trap is reaching and maintaining the correct low temperature. Ensure there is sufficient space around the instrument for proper ventilation.[14]
Quantitative Data: Adsorbent Performance
Adsorbent MaterialTarget VOCsAdsorption CapacityDesorption EfficiencyReference
Clover-Shaped Activated Carbon (CSAC)Ethanol, Ethyl Acetate, n-Hexane20% higher saturation adsorption capacity per unit volume compared to cylindrical activated carbon.Desorption is non-spontaneous and endothermic. Optimal desorption at 150°C.[17]
Polystyrene (PS) NanofibersVarious VOCsExhibits selectivity for certain VOCs.Best thermal desorption efficiency compared to activated carbons, carbon nanotubes, and carbon fibers.[13]
Granular Activated CarbonIndustrial VOCsHigh due to large specific surface area (800-2000 m²/g).Can be regenerated by increasing temperature (thermal desorption) or reducing pressure (vacuum desorption).[4][18]
Zeolite Molecular SievesVarious VOCsCan be tuned for selective adsorption by adjusting the pore structure and silica-aluminum ratio.Chemically stable and can be used at higher temperatures and humidity compared to carbon-based materials.[18]

Troubleshooting Guide: Solid-Phase Microextraction (SPME)

This guide provides solutions to common problems encountered during SPME-based VOC analysis.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Analyte Response - Incorrect SPME fiber choice for the target analytes.- Insufficient extraction time or temperature.- Sample matrix interfering with extraction.- Select a fiber with a coating that has an appropriate polarity and thickness for your analytes. Porous fibers are good for small, volatile analytes, while thinner film fibers are better for larger molecules.[19]- Increase the extraction time and/or temperature. For headspace SPME, heating the sample can improve sensitivity.[20]- For complex matrices like blood or serum, consider deproteinating the sample before extraction.[20] Adding salt (e.g., 25% NaCl) to aqueous samples can also improve recovery.[19]
Poor Reproducibility - Inconsistent extraction time, temperature, or agitation.- Inconsistent sample volume or headspace volume.- Keep all extraction parameters (time, temperature, stirring/agitation rate) consistent across all samples.[19]- Use a consistent sample volume for all extractions. For headspace analysis, keep the headspace volume constant.[20]
High Background Noise / Extraneous Peaks - Contamination from the vial septa.- Fiber carryover from a previous injection.- Contamination from the lab environment.- Pre-bake the vial septa before use.[20]- Recondition the fiber for a longer time at the recommended temperature.[19]- Do not expose the fiber to the laboratory environment during sampling or injection.[20]
Fiber Breakage - Bending the needle during piercing of the vial or GC inlet septum.- Using the wrong needle gauge for the septum.- Ensure the SPME device is aligned correctly before piercing the septum.- Use a septum with an appropriate hardness and thickness for the SPME needle.

Experimental Protocols

Protocol 1: VOC Adsorption and Thermal Desorption

This protocol outlines the general steps for collecting VOCs on an adsorbent material and subsequently analyzing them using thermal desorption coupled with gas chromatography (TD-GC).

Objective: To quantitatively analyze VOCs in a gaseous sample.

Materials:

  • Sorbent tubes packed with an appropriate adsorbent (e.g., activated carbon, Tenax®).

  • Air sampling pump with a calibrated flow rate.

  • Thermal desorber unit coupled to a Gas Chromatograph (GC) with a suitable detector (e.g., Mass Spectrometer - MS).

  • Certified VOC gas standards for calibration.

Methodology:

  • Sample Collection: a. Connect a new sorbent tube to the sampling pump. b. Place the sampling apparatus in the environment to be tested. c. Draw a known volume of air through the sorbent tube at a constant, calibrated flow rate. The analytes of interest will be trapped on the adsorbent. d. After sampling, cap both ends of the sorbent tube and store it properly until analysis. It is recommended to analyze samples as soon as possible.[21]

  • Thermal Desorption and Analysis: a. Place the sorbent tube in the thermal desorber. b. The TD unit purges the tube with an inert gas (e.g., helium) to remove any trapped air.[15] c. The tube is then rapidly heated, causing the trapped VOCs to desorb into the gas stream.[15] d. The desorbed analytes are focused into a narrow band on a cold trap within the TD unit. e. The cold trap is then rapidly heated, injecting the concentrated analytes into the GC column for separation and subsequent detection by the MS. f. A "one-shot" analysis is a drawback of some TD systems; however, many modern systems allow for partial recapture of the desorbed sample for re-analysis if needed.[22]

  • Calibration and Quantification: a. Prepare calibration standards by injecting known amounts of liquid standards onto clean sorbent tubes and analyzing them under the same TD-GC conditions as the samples.[22] b. Create a calibration curve by plotting the instrument response against the concentration of the standards. c. Quantify the VOCs in the samples by comparing their response to the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the use of HS-SPME for the extraction of VOCs from a liquid or solid sample prior to GC analysis.

Objective: To extract and concentrate VOCs from a sample matrix for GC analysis.

Materials:

  • SPME fiber assembly with a fiber coating appropriate for the target analytes.

  • Sample vials with PTFE-lined septa.

  • Heater/stirrer or water bath for temperature control and agitation.

  • Gas Chromatograph (GC) with a suitable inlet and detector.

Methodology:

  • Sample Preparation: a. Place a known amount of the liquid or solid sample into a sample vial. b. For aqueous samples, adding salt (salting out) can increase the recovery of some analytes.[19] The pH of the sample may also be adjusted.[19] c. Seal the vial tightly with a cap containing a PTFE-lined septum.

  • Extraction: a. Place the vial in a holder on a heater/stirrer and allow it to equilibrate at a set temperature for a specific time (incubation).[23] b. Pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample.[23] c. Allow the analytes to partition from the headspace onto the fiber coating for a predetermined extraction time. Agitation or stirring of the sample during this step can improve extraction efficiency.[19] d. After the extraction period, retract the fiber back into the needle and remove the SPME device from the vial.

  • Desorption and Analysis: a. Immediately insert the SPME needle into the hot inlet of the GC. b. Extend the fiber, exposing it to the high temperature of the inlet. The trapped VOCs will rapidly desorb from the fiber onto the GC column.[23] c. The desorbed analytes are then separated on the column and detected. d. Keep the fiber in the inlet for a sufficient time to ensure complete desorption.

Workflow & Process Diagrams

The following diagrams illustrate key workflows and logical relationships in VOC stabilization and analysis.

VOC_Analysis_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Source (Air, Water, Soil) Collection VOC Collection (Sorbent Tube, SPME Fiber, etc.) Sample->Collection Sampling Preservation Sample Preservation (Cooling, Chemical Addition) Collection->Preservation Stabilization Desorption Thermal Desorption / Injection Preservation->Desorption Introduction Separation Gas Chromatography (GC) Desorption->Separation Separation Detection Mass Spectrometry (MS) Separation->Detection Detection Identification Compound Identification Detection->Identification Data Acquisition Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for VOC analysis from sample collection to reporting.

Adsorption_Desorption_Process cluster_adsorption Adsorption Phase cluster_desorption Thermal Desorption Phase GasStream Gas Stream with VOCs SorbentTube Sorbent Tube (e.g., Activated Carbon) GasStream->SorbentTube VOCs adsorb onto media CleanGas Clean Gas Stream SorbentTube->CleanGas HeatedTube Heated Sorbent Tube SorbentTube->HeatedTube Transfer to TD Unit ToGC To GC/MS for Analysis HeatedTube->ToGC VOCs desorb and are transferred InertGas Inert Gas Flow (e.g., Helium) InertGas->HeatedTube Heat is applied SPME_Process cluster_extraction Extraction Phase cluster_desorption Desorption Phase SampleVial Sealed Sample Vial (with Headspace) Equilibration Equilibration at Controlled Temperature SampleVial->Equilibration FiberExposure SPME Fiber Exposed to Headspace Equilibration->FiberExposure Partitioning AnalyteAdsorption Analytes Adsorb onto Fiber FiberExposure->AnalyteAdsorption FiberInjection Fiber Injected into GC Inlet AnalyteAdsorption->FiberInjection Transfer GC_Inlet Hot GC Inlet AnalyteDesorption Analytes Desorb from Fiber to Column GC_Inlet->AnalyteDesorption Desorption FiberInjection->GC_Inlet Troubleshooting_Tree Start Problem with VOC Analysis? NoPeaks No / Low Analyte Peaks? Start->NoPeaks BadShape Poor Peak Shape? Start->BadShape Contamination Contamination / Ghost Peaks? Start->Contamination CheckInjection Verify Injection/Desorption Parameters (Temp, Time) NoPeaks->CheckInjection Yes CheckColumn Check Column Installation & Connections BadShape->CheckColumn Yes CleanSystem Clean Inlet Liner & System Flow Path Contamination->CleanSystem Yes CheckLeaks Perform System Leak Check CheckInjection->CheckLeaks CheckExtraction Review Sample Prep (SPME fiber, Sorbent choice) CheckLeaks->CheckExtraction CheckFlow Verify Carrier Gas Flow Rate CheckColumn->CheckFlow ConditionSystem Bakeout/Condition Column & Inlet CheckFlow->ConditionSystem RunBlank Analyze a Solvent/System Blank CleanSystem->RunBlank CheckConsumables Check Vials, Septa, & Sorbent Tubes for Contamination RunBlank->CheckConsumables

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Storage and Handling of Pent-2-en-2-ol

This technical support center provides guidance on mitigating volatility-related and stability challenges during the storage and handling of this compound. Given that this compound is an enol, it is prone to tautomerization to its more stable keto form, pentan-2-one. This guide addresses this primary instability as well as its inherent volatility.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and analysis of this compound.

Issue/Observation Potential Cause Recommended Action
Change in sample concentration over time, even in a sealed vial. High Volatility: Due to its low molecular weight and boiling point, this compound can evaporate, leading to a decrease in the amount of sample.- Ensure vials are sealed with high-quality septa (e.g., PTFE-lined). - Store at reduced temperatures (-20°C to -80°C) to lower vapor pressure. - Minimize headspace in the storage vial.
Appearance of a new peak corresponding to pentan-2-one in analytical data (e.g., GC-MS, NMR). Keto-Enol Tautomerization: this compound is an unstable enol that will isomerize to its more stable keto form, pentan-2-one. This process can be catalyzed by trace amounts of acid or base.- Store in aprotic, non-polar solvents. - Use neutral, high-purity glassware. - Work under an inert atmosphere (e.g., argon or nitrogen) to prevent acid formation from atmospheric CO2 and moisture.
Sample discoloration (e.g., yellowing). Oxidation or Polymerization: The double bond in this compound is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of peroxides or other degradation products. The double bond also presents a potential for polymerization.- Store under an inert atmosphere. - Add a radical inhibitor, such as butylated hydroxytoluene (BHT), if compatible with downstream applications. - Avoid exposure to light, which can catalyze degradation.
Inconsistent analytical results between sample aliquots. Inhomogeneous Sample: If tautomerization or degradation is occurring, the sample may no longer be homogeneous.- Gently mix the sample before taking an aliquot. - Re-verify the purity and composition of the stock solution frequently using a standardized analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when storing this compound?

The primary challenge is its chemical instability. This compound is an enol and will readily tautomerize to its more stable ketone isomer, pentan-2-one. Its volatility is a secondary but also significant challenge.

Q2: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to -80°C) in a tightly sealed vial with minimal headspace. It should be dissolved in a dry, aprotic, non-polar solvent.

Q3: How can I verify the purity of my this compound sample?

The purity should be regularly checked using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can quantify the amount of this compound and detect the presence of its tautomer, pentan-2-one, as well as other degradation products.

Q4: Can I store this compound neat (undiluted)?

Storing this compound neat is not recommended as it may accelerate degradation pathways such as polymerization. Storing it as a dilute solution in an appropriate solvent will improve its stability.

Experimental Protocols

Protocol 1: Quantification of this compound and Pentan-2-one using Gas Chromatography (GC)
  • Sample Preparation:

    • Prepare a stock solution of the sample in a dry, aprotic solvent (e.g., hexane (B92381) or diethyl ether) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards for both this compound (if a pure standard is available) and pentan-2-one in the same solvent.

  • GC-FID Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: 40°C for 2 minutes, then ramp to 200°C at 10°C/min.

    • Detector Temperature (FID): 250°C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for each compound.

    • Inject the sample solution.

    • Quantify the amount of this compound and pentan-2-one in the sample by comparing the peak areas to the calibration curves.

Visualizations

StorageWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_handling Handling for Use A Receive or Synthesize This compound B Dissolve in Dry, Aprotic, Non-polar Solvent A->B C Transfer to Vial with PTFE-lined Septum B->C D Purge with Inert Gas (Ar or N2) C->D Store E Store at Low Temperature (-20°C to -80°C) D->E F Minimize Headspace D->F G Equilibrate to Room Temperature Before Opening E->G Retrieve F->G H Use Under Inert Atmosphere G->H I Analyze Purity (GC/NMR) Before Use H->I

Caption: Recommended workflow for the storage and handling of this compound.

DegradationPathway A This compound (Enol Form) B Pentan-2-one (Keto Form) A->B Tautomerization (Primary Pathway) C Oxidation Products (e.g., Peroxides) A->C O2, Light D Polymerization A->D Catalyst, Heat

Caption: Potential degradation pathways for this compound during storage.

Technical Support Center: Selective Synthesis of Pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selective synthesis of pent-2-en-2-ol. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Catalyst and Method Selection: A Comparative Overview

The selective synthesis of this compound can be approached through two primary methodologies: a Grignard reaction and the selective reduction of an α,β-unsaturated ketone. The choice of method depends on available starting materials, desired scale, and safety considerations.

ParameterGrignard ReactionSelective Catalytic Reduction
Starting Materials Propanal, Ethylmagnesium BromidePent-2-en-2-one
Reaction Type Nucleophilic Addition1,2-Reduction (e.g., Hydrogenation)
Typical Reagents Mg turnings, Dry Ether/THFH₂ gas, NaBH₄/CeCl₃ (Luche Reduction)
Catalyst Examples Not applicable (reagent-based)Pt, Ru, Ir, Rh complexes; Ceria-based catalysts
Reported Yield Generally high (analogous reactions >80%)Variable, can be high (>90%)
Reaction Temperature 0°C to refluxOften room temperature to moderate heating
Key Considerations Requires strictly anhydrous conditionsCatalyst selection is crucial for selectivity

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the well-established synthesis of its isomer, 3-penten-2-ol, and is expected to provide good yields.[1][2]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Mechanical stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a portion of anhydrous diethyl ether.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The formation of the Grignard reagent (ethylmagnesium bromide) is indicated by bubbling and a cloudy appearance.

    • Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium is consumed.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of freshly distilled propanal in anhydrous diethyl ether from the dropping funnel. Maintain a low temperature throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Prepare Anhydrous Reagents and Glassware start->reagents grignard_prep Prepare Ethylmagnesium Bromide Solution reagents->grignard_prep add_propanal Add Propanal Solution Dropwise at 0°C grignard_prep->add_propanal stir Stir at Room Temperature add_propanal->stir quench Quench with sat. NH4Cl(aq) stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

catalyst_selection_logic cluster_catalytic_hydrogenation Catalytic Transfer Hydrogenation cluster_stoichiometric_reduction Stoichiometric Reduction start Starting Material: Pent-2-en-2-one catalyst_choice Select Catalyst System start->catalyst_choice luche_reduction Luche Reduction (NaBH4, CeCl3) start->luche_reduction ru_complex [Ru(p-cymene)Cl2]2 + Chiral Ligand catalyst_choice->ru_complex High Selectivity ir_complex Iridium Complexes catalyst_choice->ir_complex High Activity outcome Selective Synthesis of This compound ru_complex->outcome ir_complex->outcome conditions Mild Conditions, High 1,2-Selectivity luche_reduction->conditions conditions->outcome

Caption: Decision logic for catalyst selection in the selective reduction of pent-2-en-2-one.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs):

  • Q1: What is the most common synthetic route for producing this compound? A common and reliable method for the laboratory-scale synthesis of this compound is the Grignard reaction between propanal and an ethylmagnesium halide.[3] An alternative approach is the selective 1,2-reduction of pent-2-en-2-one.[4]

  • Q2: Which catalysts are recommended for the selective reduction of pent-2-en-2-one? For the selective reduction of α,β-unsaturated ketones to allylic alcohols, catalytic transfer hydrogenation is a preferred method.[1][2] This avoids the use of high-pressure hydrogen gas. Catalysts based on ruthenium and iridium have shown high selectivity for this transformation.[3] The Luche reduction, which uses sodium borohydride (B1222165) in the presence of cerium(III) chloride, is a highly effective stoichiometric method for achieving high 1,2-selectivity.[4][5]

  • Q3: What are the common side products in the Grignard synthesis of this compound? Common side reactions in Grignard synthesis include enolization of the aldehyde starting material by the Grignard reagent acting as a base, and Wurtz coupling of the ethylmagnesium bromide.[6]

  • Q4: How can I improve the selectivity of the Grignard reaction? To favor the desired nucleophilic addition over side reactions, it is crucial to maintain a low reaction temperature (e.g., 0°C) during the addition of the aldehyde to the Grignard reagent.[2] Using fresh, high-quality reagents and ensuring strictly anhydrous conditions are also critical for maximizing yield and selectivity.[6]

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Grignard Synthesis - Wet glassware or solvents.- Impure magnesium or alkyl halide.- Grignard reagent did not initiate.- Flame-dry all glassware and use anhydrous solvents.- Use fresh, high-quality reagents.- Add a small crystal of iodine to activate the magnesium.[6]
Formation of Saturated Alcohol in Catalytic Reduction - Over-reduction of the double bond.- Choose a catalyst with high chemoselectivity for the carbonyl group (e.g., Luche reduction conditions).- Optimize reaction time and hydrogen source.
Low 1,2-Selectivity in Reduction - The reducing agent is too "soft" and favors 1,4-addition.- Employ the Luche reduction (NaBH₄/CeCl₃) to increase the "hardness" of the hydride.[7][8]
Difficulty in Product Purification - Presence of unreacted starting materials or byproducts with similar boiling points.- Ensure the reaction goes to completion.- Use fractional distillation with an efficient column for purification.[4]

References

preventing isomerization of pent-2-en-2-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pent-2-en-2-ol Isomerization

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the unwanted isomerization of this compound to pentan-2-one during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomerization pathway for this compound?

The primary isomerization pathway for this compound is keto-enol tautomerization. This compound is an enol, which is a constitutional isomer of the ketone, pentan-2-one.[1] This equilibrium process involves the migration of a proton and the shifting of a double bond. Generally, the keto form (pentan-2-one) is significantly more stable and therefore favored at equilibrium.[2][3]

Q2: What are the main factors that promote the isomerization of this compound to pentan-2-one?

Several factors can catalyze and accelerate the isomerization of this compound:

  • Acids: Acid catalysis proceeds by protonating the oxygen atom, followed by the removal of an alpha-proton by a weak base (like the solvent) to form the enol.[1][3]

  • Bases: Base catalysis involves the deprotonation of the alpha-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol.[1][4]

  • Metal Catalysts: Various transition metal complexes, including those of ruthenium, rhodium, and palladium, are known to efficiently catalyze the isomerization of allylic alcohols.[5][6][7][8]

  • Temperature: Higher reaction temperatures can provide the activation energy needed to overcome the barrier for tautomerization, shifting the equilibrium towards the more stable keto form. A study on a similar compound, pent-1-en-3-ol, suggests isomerization reaction temperatures in the range of 20 to 80°C.[9]

Q3: Why is pentan-2-one the more stable isomer compared to this compound?

The greater stability of the keto form (pentan-2-one) compared to the enol form (this compound) is primarily due to the difference in bond energies. The sum of the bond energies in the carbon-oxygen double bond (C=O) and a carbon-hydrogen bond in the keto form is greater than the sum of the energies of the carbon-carbon double bond (C=C), carbon-oxygen single bond (C-O), and oxygen-hydrogen bond (O-H) in the enol form. This makes the overall keto tautomer thermodynamically more stable.[2]

Troubleshooting Guides

Problem 1: My reaction is showing significant conversion of this compound to pentan-2-one. How can I minimize this side reaction?

Answer: Unwanted isomerization is typically caused by the presence of acidic or basic impurities, elevated temperatures, or the use of certain metal catalysts.

Troubleshooting Steps:

  • Purify Reagents and Solvents: Ensure all starting materials, solvents, and inert gases are free from acidic or basic impurities. Use freshly distilled solvents and high-purity reagents.

  • Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Consider extending the reaction time at a lower temperature.

  • Use a Buffered System: If the reaction tolerates it, use a neutral buffer to maintain a pH around 7 and prevent catalysis by trace acids or bases.

  • Re-evaluate Your Catalyst: If using a metal catalyst, investigate whether it is known to promote allylic alcohol isomerization.[5][6] Consider switching to a non-metallic catalyst or using additives that can suppress isomerization, such as phenol (B47542) in certain cross-metathesis reactions.[10]

Problem 2: My reaction requires acidic conditions, but this is causing rapid isomerization of my this compound.

Answer: Using acidic conditions with an enol is challenging due to the rapid acid-catalyzed tautomerization.[3]

Potential Solutions:

  • Use a Milder Acid: Switch from a strong acid (e.g., H₂SO₄, HCl) to a milder or sterically hindered acid catalyst that may favor your desired reaction over isomerization. Lewis acids should also be chosen carefully.

  • Protect the Alcohol: Consider protecting the hydroxyl group of this compound with a suitable protecting group (e.g., as a silyl (B83357) ether). The protecting group can be removed in a subsequent step under conditions that do not promote isomerization.

  • Non-Acidic Alternatives: Explore alternative synthetic routes that do not require acidic conditions to achieve your desired transformation.

Problem 3: I am using a transition metal catalyst and observing significant isomerization to pentan-2-one.

Answer: Many transition metal complexes, particularly those used in hydrogenation, metathesis, or oxidation reactions, can efficiently catalyze the isomerization of allylic alcohols.[6][8]

Mitigation Strategies:

  • Ligand Modification: The electronic and steric properties of the ligands on the metal center can significantly influence its catalytic activity towards isomerization. Experiment with different ligands to find a combination that is less prone to promoting this side reaction.

  • Catalyst Selection: Research alternative catalysts for your specific transformation that have a lower reported tendency for allylic alcohol isomerization. For example, some Grubbs catalysts have been shown to isomerize allylic alcohols into ketones.[5]

  • Use of Additives/Inhibitors: In some cases, additives can suppress isomerization. For instance, phenol has been shown to suppress double bond isomerization during cross-metathesis of allyl alcohols.[10] Another study noted that crotyl alcohol could act as a catalyst inhibitor for the isomerization of allyl alcohol.[7]

Data Presentation

Table 1: Influence of Catalysts on Allylic Alcohol Isomerization

Catalyst SystemSubstrateProduct(s)Yield/RatioConditionsReference
TBD (10 mol %)Aromatic Allylic AlcoholsCorresponding KetonesHigh YieldsToluene, 60°C, overnight[4]
Grubbs Catalyst (10 mol %)Allylic Alcohol 6 Ketones 9 and 10 3:1 ratioDichloromethane[5]
Grubbs Catalyst (20 mol %)Allylic Alcohol 7 Ketone 9 <10%Dichloromethane, 0.1 M[5]
Phenol AdditiveAllyl Alcohol + Methyl AcrylateCross-Metathesis ProductIsomerization SuppressedNot specified[10]

TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene

Experimental Protocols

Protocol: General Procedure for Minimizing Isomerization During an Etherification Reaction

This protocol provides a general methodology for the Williamson ether synthesis using this compound, with specific steps to minimize the risk of isomerization to pentan-2-one.

Objective: To synthesize an ether from this compound while preventing its tautomerization.

Materials:

  • This compound (high purity)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane)

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from a suitable drying agent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation (Alkoxide Formation):

    • Wash the sodium hydride (1.1 equivalents) with anhydrous hexane (B92381) three times under an inert atmosphere to remove the mineral oil.

    • Suspend the washed NaH in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise via the dropping funnel. This step is critical as strong bases can catalyze isomerization.[4][11] Performing the deprotonation at a low temperature minimizes the time the enol is exposed to basic conditions before reacting.

    • Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Etherification:

    • While maintaining the temperature at 0°C, add the alkyl halide (1.2 equivalents) dropwise to the freshly formed alkoxide solution.

    • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, let the temperature rise slowly to room temperature, but avoid heating to prevent isomerization.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel, using a non-polar eluent system to minimize contact time with the stationary phase.

Visualizations

IsomerizationPathways cluster_acid Acid-Catalyzed Tautomerization cluster_base Base-Catalyzed Tautomerization A_Start This compound A_Inter1 Protonated Carbonyl (Oxonium Ion Intermediate) A_Start->A_Inter1 + H⁺ (Protonation of O) A_End Pentan-2-one A_Inter1->A_End - H⁺ (Deprotonation of α-C) B_Start This compound B_Inter1 Enolate Intermediate (Resonance Stabilized) B_Start->B_Inter1 - H⁺ (Deprotonation of α-C) B_End Pentan-2-one B_Inter1->B_End + H⁺ (Protonation of O)

Caption: Acid and base-catalyzed isomerization pathways of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Purify Solvents & Reagents B 2. Flame-Dry Glassware under Inert Gas C 3. Cool Reaction Vessel to Low Temperature (e.g., 0°C) B->C D 4. Add Reagents Slowly (Dropwise Addition) C->D E 5. Monitor by TLC at Low Temperature D->E F 6. Quench Reaction at Low Temperature E->F G 7. Extract with Non-Polar Solvent F->G H 8. Purify via Chromatography (Low Temperature) G->H

Caption: Experimental workflow designed to minimize isomerization.

Troubleshooting Start Isomerization to Pentan-2-one Observed? Q_Catalyst Is a metal catalyst or acid/base used? Start->Q_Catalyst A_Catalyst_Yes Solution: Change catalyst, add inhibitor, or use a milder reagent. Q_Catalyst->A_Catalyst_Yes Yes A_Catalyst_No Check for impurities and temperature. Q_Catalyst->A_Catalyst_No No Q_Temp Is reaction temperature elevated? A_Catalyst_No->Q_Temp A_Temp_Yes Solution: Lower the reaction temperature. Q_Temp->A_Temp_Yes Yes A_Temp_No Solution: Purify all reagents and solvents. Q_Temp->A_Temp_No No

Caption: Troubleshooting flowchart for unwanted isomerization.

References

Validation & Comparative

Comparative Analysis of Pentenol Isomer Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative stability of isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding metabolic processes. This guide provides a comparative analysis of the stability of pentenol isomers, supported by available thermochemical data and established principles of organic chemistry. Due to a scarcity of comprehensive experimental data for all pentenol isomers, this guide combines quantitative data for select isomers with qualitative predictions based on structural features.

Principles of Alkene Stability

The stability of alkenes, including unsaturated alcohols like pentenols, is primarily governed by two key factors:

  • Degree of Substitution: The stability of an alkene increases with the number of alkyl groups attached to the double bond. This is attributed to hyperconjugation, an interaction between the π-system of the double bond and the σ-bonds of the adjacent alkyl groups, which delocalizes electron density and lowers the overall energy of the molecule. The general order of stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted.

  • Stereoisomerism (Cis/Trans Isomerism): In disubstituted alkenes, the trans isomer is generally more stable than the cis isomer. This is due to steric hindrance in the cis isomer, where the two larger substituent groups are on the same side of the double bond, leading to electronic repulsion and a higher energy state.

Quantitative Comparison of Pentenol Isomer Stability

IsomerStructureStandard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol)Data Source
4-Penten-1-olCH₂=CH(CH₂)₃OH-57.76 (Calculated)Not AvailableCheméo[1]
4-Penten-2-ol (B1585244)CH₂=CHCH₂CH(OH)CH₃-60.20 (Calculated)-178.61 (Calculated)Cheméo[2]

Note: The values presented are calculated and may differ from experimental values.

From the limited data, 4-penten-2-ol is predicted to be slightly more stable than 4-penten-1-ol, as indicated by its lower standard Gibbs free energy of formation.

Qualitative Stability Assessment of Pentenol Isomers

In the absence of comprehensive experimental data, the principles of alkene stability can be applied to predict the relative stability of various pentenol isomers.

Positional Isomers

The position of the double bond and the hydroxyl group will significantly influence stability.

  • Internal vs. Terminal Alkenes: Isomers with internal double bonds (e.g., 2-penten-1-ol, 3-penten-1-ol) are generally more stable than those with terminal double bonds (e.g., 4-penten-1-ol) due to a higher degree of substitution at the double bond.

  • Conjugation: While not present in simple pentenols, it is worth noting that conjugation of the double bond with another π-system would significantly increase stability.

Stereoisomers (Cis/Trans)

For pentenol isomers that can exist as geometric isomers, the trans isomer is expected to be more stable than the cis isomer due to reduced steric strain. For example, for 3-penten-2-ol, the trans isomer is predicted to be more stable than the cis isomer.

The following diagram illustrates the general principles governing the relative stability of pentenol isomers.

Pentenol_Isomer_Stability cluster_substitution Degree of Substitution cluster_stereoisomerism Stereoisomerism Trisubstituted Trisubstituted Disubstituted Disubstituted Trisubstituted->Disubstituted More Stable Monosubstituted Monosubstituted Disubstituted->Monosubstituted More Stable Trans Trans Cis Cis Trans->Cis More Stable General_Stability General Stability Trend

Pentenol Isomer Stability Principles

Experimental Protocols for Determining Isomer Stability

The primary experimental method for determining the relative stability of alkene isomers is through the measurement of their heat of hydrogenation or heat of combustion using calorimetry. A lower heat of hydrogenation or a more negative heat of formation (derived from the heat of combustion) indicates a more stable isomer.

Protocol for Bomb Calorimetry of Liquid Pentenol Isomers

This protocol outlines the steps for determining the heat of combustion of a liquid pentenol isomer using a bomb calorimeter. The heat of formation can then be calculated from the heat of combustion.

I. Materials and Equipment

  • Bomb calorimeter apparatus

  • Oxygen tank with pressure regulator

  • Crucible

  • Ignition wire (e.g., nickel-chromium)

  • Pellet press (for solid standards)

  • Analytical balance (accurate to ±0.1 mg)

  • Benzoic acid (as a standard for calibration)

  • Liquid pentenol isomer sample

  • Distilled water

II. Experimental Workflow

The following diagram illustrates the workflow for a bomb calorimetry experiment.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_measurement Measurement cluster_analysis Analysis A Calibrate Calorimeter (using Benzoic Acid) B Prepare Sample: - Weigh liquid sample in crucible - Attach ignition wire A->B C Place crucible in bomb B->C D Seal the bomb C->D E Pressurize with Oxygen (to ~25-30 atm) D->E F Place bomb in calorimeter bucket (filled with known volume of water) E->F G Equilibrate and record initial temperature F->G H Ignite sample G->H I Record temperature rise until stable H->I J Calculate heat of combustion I->J K Calculate heat of formation J->K

Bomb Calorimetry Experimental Workflow

III. Detailed Procedure

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g).

    • Place the pellet in the crucible and attach the ignition wire.

    • Assemble the bomb, pressurize with oxygen, and place it in the calorimeter bucket containing a known volume of distilled water.

    • Allow the system to equilibrate and record the initial temperature.

    • Ignite the sample and record the temperature change until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Preparation and Combustion:

    • Accurately weigh the liquid pentenol isomer (approximately 0.5-0.8 g) into the crucible.[3]

    • Attach a pre-weighed ignition wire, ensuring it is in contact with the liquid sample but not touching the crucible walls.[4]

    • Carefully place the crucible in the bomb head.

    • Seal the bomb and purge it with a small amount of oxygen before pressurizing to 25-30 atm.[4]

    • Submerge the bomb in the calorimeter bucket containing a known volume of distilled water.

    • Allow the system to reach thermal equilibrium and record the initial temperature for several minutes to establish a baseline.

    • Ignite the sample and record the temperature at regular intervals until the temperature rise ceases and a stable final temperature is reached.

  • Data Analysis:

    • Calculate the total heat released during the combustion of the pentenol isomer, taking into account the heat capacity of the calorimeter and the heat released by the ignition wire.

    • From the heat of combustion, calculate the standard enthalpy of formation (ΔfH°) of the pentenol isomer using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.

Conclusion

The stability of pentenol isomers is determined by the substitution pattern of the double bond and the stereochemistry of the molecule. While a complete experimental dataset for the thermochemical properties of all pentenol isomers is not currently available, the principles of alkene stability provide a reliable framework for qualitative comparison. For quantitative analysis, bomb calorimetry to determine the heat of combustion remains the standard experimental approach. The protocols and principles outlined in this guide offer a foundation for researchers to assess the relative stability of pentenol isomers in their work.

References

A Comparative Guide to the Reactivity of Pent-2-en-2-ol and Other Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reactivity of pent-2-en-2-ol, a tertiary allylic alcohol, with other primary and secondary allylic alcohols. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective comparison supported by experimental data. Due to the limited availability of specific data for this compound, its isomer, pent-3-en-2-ol (a secondary allylic alcohol), and other relevant secondary and tertiary allylic alcohols are used as representative examples in this guide.

Overview of Allylic Alcohol Reactivity

Allylic alcohols are versatile intermediates in organic synthesis, exhibiting unique reactivity due to the adjacent carbon-carbon double bond. This structural feature influences the rates and outcomes of several key reactions, including oxidation, nucleophilic substitution, rearrangement, and epoxidation. The substitution pattern at the alcohol-bearing carbon (primary, secondary, or tertiary) significantly impacts the reaction pathways and rates.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various allylic alcohols in key transformations.

Palladium-Catalyzed Tsuji-Trost Reaction

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution. The initial rates of this reaction for several primary allylic alcohols are presented below.

Allylic AlcoholSubstitution PatternInitial Rate of Acid Addition ((H+/Pd) min⁻¹)[1]
Cinnamyl alcoholPrimary, Phenyl-substituted0.30
Allyl alcoholPrimary0.20
trans-2-Buten-1-olPrimary, Methyl-substituted0.10
PrenolPrimary, Dimethyl-substituted0.01
GeraniolPrimary, Trisubstituted0.0023

These data indicate that increased substitution on the double bond, particularly dimethyl substitution, significantly decreases the reaction rate at neutral pH, likely due to steric hindrance.[1]

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols to α,β-unsaturated aldehydes and ketones is a fundamental transformation. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or reaction with the double bond.

Allylic AlcoholSubstitutionOxidant/CatalystProductYield (%)Reference
Cinnamyl alcoholPrimaryMn(OAc)₃ / cat. DDQCinnamaldehyde95[2]
2-Cyclohexen-1-olSecondaryMn(OAc)₃ / cat. DDQ2-Cyclohexen-1-one~90[2]
(E)-oct-3-en-2-olSecondaryHMFO V465S/T (oxidase)(E)-oct-3-en-2-one>99 ee of remaining (R)-alcohol at 50% conversion[3]
Various allylic alcoholsPrimary & SecondaryMnO₂Corresponding aldehyde/ketone82-96[4]

Allylic alcohols are generally excellent substrates for oxidation, often showing higher reactivity than their saturated or benzylic counterparts under specific catalytic systems.[2]

Nucleophilic Substitution

The reactivity of allylic alcohols in nucleophilic substitution is highly dependent on their substitution pattern, with tertiary and secondary allylic alcohols generally reacting faster via an SN1 mechanism due to the formation of a resonance-stabilized allylic carbocation.[5]

SubstrateSubstitutionReaction TypeRelative Reactivity
Tertiary Allylic AlcoholTertiarySN1Fastest
Secondary Allylic AlcoholSecondarySN1 / SN2Intermediate
Primary Allylic AlcoholPrimarySN2Slowest

This trend is due to the stability of the intermediate carbocation, which is highest for tertiary, followed by secondary, and then primary alcohols.[5]

Key Reaction Mechanisms and Signaling Pathways

The following diagrams illustrate the mechanisms of common reactions involving allylic alcohols.

Nucleophilic_Substitution Figure 1: Nucleophilic Substitution Pathways of Allylic Alcohols cluster_SN1 SN1 Mechanism (Secondary/Tertiary Alcohols) cluster_SN2 SN2 Mechanism (Primary Alcohols) R2_OH R₂C(OH)CH=CH₂ R2_OH2 R₂C(OH₂⁺)CH=CH₂ R2_OH->R2_OH2 + H⁺ H_plus H⁺ Carbocation [R₂C⁺-CH=CH₂ ↔ R₂C=CH-CH₂⁺] R2_OH2->Carbocation - H₂O (rate-determining) Product_SN1 R₂C(Nu)CH=CH₂ + R₂C=CHCH₂Nu Carbocation->Product_SN1 + Nu⁻ Nu_minus Nu⁻ H2O_out H₂O R1_OH RCH(OH)CH=CH₂ R1_OH2 RCH(OH₂⁺)CH=CH₂ R1_OH->R1_OH2 + H⁺ H_plus2 H⁺ TS_SN2 [Nu---CH(R)---OH₂]⁺ R1_OH2->TS_SN2 + Nu⁻ (concerted) Product_SN2 NuCH(R)CH=CH₂ TS_SN2->Product_SN2 - H₂O Nu_minus2 Nu⁻

Figure 1: Nucleophilic Substitution Pathways of Allylic Alcohols

Oxidation_Mechanism Figure 2: General Mechanism for Oxidation with MnO₂ Allylic_Alcohol R₂CH(OH) Complex [Alcohol-MnO₂ Complex] Allylic_Alcohol->Complex + MnO₂ MnO2 MnO₂ Radical_Intermediate R₂Ċ(OH) + HOMnO Complex->Radical_Intermediate H abstraction Carbonyl R₂C=O Radical_Intermediate->Carbonyl Electron transfer Mn_species Mn₂O₃ + H₂O Radical_Intermediate->Mn_species 2 HOMnO → Sharpless_Epoxidation_Workflow Figure 3: Experimental Workflow for Sharpless Epoxidation Start Start: Flame-dried flask with 4Å sieves Cooling1 Cool to -20 °C Start->Cooling1 Add_Reagents Add CH₂Cl₂, DET, and Ti(OiPr)₄ Cooling1->Add_Reagents Stir1 Stir for 30 min Add_Reagents->Stir1 Add_Alcohol Add Allylic Alcohol Stir1->Add_Alcohol Add_TBHP Add TBHP solution dropwise Add_Alcohol->Add_TBHP Reaction Maintain at -20 °C and monitor by TLC/GC Add_TBHP->Reaction Quench Quench with H₂O Reaction->Quench Workup Warm to RT, stir, filter, and separate layers Quench->Workup Purification Purify by column chromatography Workup->Purification End End: Isolated Epoxy Alcohol Purification->End

References

A Researcher's Guide to Validating Computational Models for Pent-2-en-2-ol Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's physicochemical properties is a cornerstone of efficient and effective research. Computational models offer a rapid and cost-effective alternative to extensive experimental measurements, but their reliability must be rigorously validated. This guide provides an objective comparison of common computational models for predicting the properties of pent-2-en-2-ol, a small unsaturated alcohol.

Due to a scarcity of comprehensive experimental data for this compound, this guide will utilize its close structural isomer, 2-methyl-3-buten-2-ol (CAS 115-18-4) , as a benchmark for validation. This molecule shares the same chemical formula (C₅H₁₀O) and features a tertiary alcohol adjacent to a double bond, making it a relevant and well-characterized proxy.

Comparing Computational Predictions to Experimental Reality

The performance of any computational model is ultimately judged by its proximity to experimental truth. Below, we compare the predictive power of three classes of widely-used computational models against the established experimental values for our benchmark molecule.

Table 1: Comparison of Experimental Data for 2-Methyl-3-buten-2-ol with Typical Accuracies of Computational Models

Physicochemical PropertyExperimental Value (2-Methyl-3-buten-2-ol)Expected Accuracy (QSPR Models)Expected Accuracy (COSMO-RS)Expected Accuracy (First-Principles - DFT)
Boiling Point (°C) 98-99[1]± 5-20 °C± 3-10 °C± 2-8 °C
Melting Point (°C) -43[1]High variabilityModerate-High variabilityHigh variability
Density (g/mL at 25°C) 0.824[1]± 0.02 - 0.05 g/mL± 0.01 - 0.03 g/mL± 0.01 - 0.02 g/mL
Vapor Pressure (mm Hg at 25°C) 51[1]Factor of 2-5Factor of 1.5-3Factor of 1.2-2
Water Solubility Moderate (Predicted)Order of magnitude± 0.3-0.5 log units± 0.2-0.4 log units
LogP (Octanol-Water) 0.66 (at 25°C)[1]± 0.3-0.7± 0.2-0.5± 0.1-0.4

Understanding the Computational Models

A diverse array of computational methods is available, each with its own balance of accuracy, computational cost, and theoretical foundation.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical correlations that link structural or electronic descriptors of a molecule to a specific property.[2][3] They are computationally inexpensive and excellent for screening large numbers of molecules. However, their predictive power is limited to compounds similar to those in their training set.

Continuum Solvation Models (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that combines quantum chemical calculations with statistical thermodynamics.[4] It excels at predicting properties in liquid phases, such as vapor pressure and solubility, by considering the interactions of a molecule with a virtual conductor.[4][5] This approach is generally more accurate and broadly applicable than QSPR.

First-Principles (Ab Initio) Methods

These methods, such as Density Functional Theory (DFT), calculate a molecule's properties from the fundamental laws of quantum mechanics with minimal empirical parameterization.[6] While computationally demanding, they offer the highest potential for accuracy and are not reliant on existing experimental data for similar molecules. They are the gold standard for understanding the electronic structure that governs physicochemical properties.

Experimental and Computational Protocols

Reproducibility and rigor are paramount in both experimental and computational science. The following sections detail the standard methodologies.

Experimental Protocols

Table 2: Standard Experimental Methodologies for Physicochemical Property Determination

PropertyMethodology
Boiling Point Distillation: The sample is heated, and the temperature at which the liquid-vapor phase transition occurs at a given pressure (typically atmospheric) is recorded. Ebulliometers provide high precision.
Melting Point Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the temperature at which the solid-to-liquid phase transition occurs is measured by detecting the change in heat flow.
Density Pycnometry or Oscillating U-tube Densitometry: A calibrated vessel (pycnometer) of known volume is weighed with and without the sample. Alternatively, the oscillation frequency of a U-shaped tube filled with the sample is measured, which relates directly to its density.
Vapor Pressure Transpiration Method: A stream of inert gas is passed through or over the substance at a controlled rate and temperature.[7] The mass loss of the substance is measured, from which the vapor pressure is calculated using the ideal gas law.[8]
Water Solubility Shake-Flask Method: A surplus of the compound is mixed with water and agitated until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then quantified, typically using chromatography or spectroscopy.
LogP Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to determine the partition coefficient.
Computational Workflow

The process of predicting properties computationally follows a structured workflow, from molecular representation to final analysis. This workflow ensures consistency and allows for the systematic validation of different models.

G cluster_input 1. Input Preparation cluster_model 2. Model Selection & Execution cluster_output 3. Output & Analysis cluster_validation 4. Validation mol_structure Define Molecular Structure (e.g., SMILES for this compound) qspr QSPR Model - Calculate Descriptors - Apply Regression Model mol_structure->qspr Input Geometry cosmo COSMO-RS Model - DFT Geometry Optimization - Generate σ-profile mol_structure->cosmo Input Geometry dft First-Principles - High-level DFT/MD - Thermodynamic Integration mol_structure->dft Input Geometry predicted_props Predict Physicochemical Properties qspr->predicted_props cosmo->predicted_props dft->predicted_props comparison Compare Predicted vs. Experimental Values predicted_props->comparison exp_data Gather Experimental Data (Benchmark: 2-Methyl-3-buten-2-ol) exp_data->comparison

Caption: General workflow for computational property prediction and model validation.

Logical Hierarchy of Computational Models

The choice of a computational model often involves a trade-off between accuracy and computational expense. The diagram below illustrates the hierarchical relationship between different modeling families, from the fastest, most approximate methods to the most computationally intensive and accurate.

G fast Fast (Seconds-Minutes) medium Moderate (Minutes-Hours) slow Slow (Hours-Days) low Low med Medium high High node_gc Group Contribution (e.g., Joback Method) node_qspr QSPR / Machine Learning node_gc->node_qspr node_semi Semi-Empirical QM (e.g., AM1, PM3) node_qspr->node_semi node_cosmo COSMO-RS node_semi->node_cosmo node_dft First-Principles (DFT) + Molecular Dynamics node_cosmo->node_dft

Caption: Hierarchy of computational models by accuracy and computational cost.

References

A Comparative Guide to the Experimental and Predicted Spectroscopic Data of Pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide presents predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for (E)-pent-2-en-2-ol, alongside experimental data for its isomers, in clearly structured tables. Detailed experimental protocols for acquiring these spectra are also provided, followed by a workflow diagram for the comparative analysis.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted spectroscopic data for (E)-pent-2-en-2-ol and the experimental data for its isomers, 4-penten-2-ol (B1585244) and trans-3-penten-2-ol. The predicted data was generated using a consensus of publicly available spectroscopic prediction tools.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (ppm) for (E)-pent-2-en-2-olExperimental Chemical Shift (ppm) for 4-penten-2-ol[1]Experimental Chemical Shift (ppm) for trans-3-penten-2-ol[2]
(E)-pent-2-en-2-olCH₃ (on C2)1.8 - 2.0--
CH₂ (C3)2.0 - 2.22.1 - 2.3-
CH (on C4)5.3 - 5.55.7 - 5.95.5 - 5.7
CH₃ (on C5)0.9 - 1.1-1.6 - 1.8
OHVariableVariableVariable
4-penten-2-olCH₃ (on C2)-1.1 - 1.3-
CH₂ (C3)-2.1 - 2.3-
CH (on C4)-5.7 - 5.9-
CH₂ (on C5)-4.9 - 5.2-
OH-Variable-
trans-3-penten-2-olCH₃ (on C2)--1.2 - 1.3
CH (on C2)--4.2 - 4.3
CH (on C3)--5.5 - 5.7
CH (on C4)--5.5 - 5.7
CH₃ (on C5)--1.6 - 1.8
OH--Variable

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (ppm) for (E)-pent-2-en-2-olExperimental Chemical Shift (ppm) for 4-penten-2-ol[3]Experimental Chemical Shift (ppm) for trans-3-penten-2-ol
(E)-pent-2-en-2-olC1 (CH₃)10 - 15--
C2 (=C-OH)140 - 145--
C3 (=CH)120 - 125--
C4 (CH₂)25 - 30--
C5 (CH₃)12 - 17--
4-penten-2-olC1 (CH₃)-23.3-
C2 (CH-OH)-67.4-
C3 (CH₂)-44.0-
C4 (=CH)-135.0-
C5 (=CH₂)-118.0-
trans-3-penten-2-olC1 (CH₃)--23.9
C2 (CH-OH)--73.6
C3 (=CH)--131.2
C4 (=CH)--130.2
C5 (CH₃)--17.7

Table 3: Key IR Absorption Bands (Predicted vs. Experimental)

Functional GroupPredicted Wavenumber (cm⁻¹) for (E)-pent-2-en-2-olExperimental Wavenumber (cm⁻¹) for 4-penten-2-ol[4][5]Experimental Wavenumber (cm⁻¹) for trans-3-penten-2-ol[6][7]
O-H stretch (alcohol)3200-3600 (broad)~3350 (broad)~3350 (broad)
C-H stretch (sp²)3000-3100~3080~3020
C-H stretch (sp³)2850-3000~2970, 2930~2970, 2930
C=C stretch1650-1680~1640~1670
C-O stretch1050-1150~1120~1070

Table 4: Mass Spectrometry Data - Key Fragments (m/z) (Predicted vs. Experimental)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
(E)-pent-2-en-2-ol (Predicted)8671 ([M-CH₃]⁺)57, 43, 41
4-penten-2-ol (Experimental)[8][9]864571, 57, 43, 41
trans-3-penten-2-ol (Experimental)8671 ([M-CH₃]⁺)57, 43, 41

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like pent-2-en-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 128-1024 or more) is required.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the solvent residual peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Sample Preparation (Neat/Liquid Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates.

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: For a volatile compound like this compound, electron ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing predicted spectroscopic data with experimental data of isomers when direct experimental data for the target compound is unavailable.

G Workflow for Comparative Spectroscopic Analysis A Target Compound: (E)-pent-2-en-2-ol B Experimental Data Unavailable A->B E Identify Structural Isomers with Available Data A->E C Predict Spectroscopic Data (NMR, IR, MS) B->C D Predicted Spectra for (E)-pent-2-en-2-ol C->D J Comparative Analysis: Tables and Discussion D->J F Isomer 1: 4-penten-2-ol E->F G Isomer 2: trans-3-penten-2-ol E->G H Acquire Experimental Spectroscopic Data F->H G->H I Experimental Spectra of Isomers H->I I->J K Structural Elucidation and Understanding of Spectral Features J->K

Caption: Workflow for comparing predicted and experimental spectroscopic data.

References

Performance Comparison of Styrene Polymerization Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Styrene (B11656) Polymerization

Styrene, a versatile vinyl aromatic monomer, can be polymerized through various catalytic pathways to produce polystyrene with distinct properties. The choice of catalyst is a critical factor that dictates the polymer's microstructure, molecular weight, and molecular weight distribution, thereby influencing its end-use applications. This guide provides a comparative analysis of three major types of catalysts used in styrene polymerization: Metallocene catalysts for coordination polymerization, copper complexes for Atom Transfer Radical Polymerization (ATRP), and conventional free-radical initiators.

The selection of a catalyst system has a profound impact on the outcome of styrene polymerization. Metallocene catalysts, particularly half-titanocene complexes activated by methylaluminoxane (B55162) (MAO), are renowned for producing highly syndiotactic polystyrene (sPS), a crystalline engineering thermoplastic with a high melting point. Atom Transfer Radical Polymerization (ATRP) offers a controlled/"living" radical process, yielding well-defined polymers with predictable molecular weights and low polydispersity (Đ), which is crucial for applications requiring precise polymer architectures. Conventional free-radical polymerization, typically initiated by peroxides, is a robust and widely used industrial method that generally produces atactic polystyrene with a broader molecular weight distribution.

The following table summarizes key performance data from representative experimental studies for each catalyst type.

Catalyst SystemType of PolymerizationTemperature (°C)Time (h)Monomer Conversion (%)Number-Average Molecular Weight (M_n) ( g/mol )Polydispersity (Đ or M_w/M_n)
Cp*TiCl₃ / MAOCoordination803>95201,0002.18[1]
CuBr / PMDETAATRP804.6556,400 (Theoretical: 5,900)1.15[2]
Benzoyl Peroxide (BPO)Free-Radical73.50.429.14Not Reported>2.0 (Typical)[3][4]

Note: The data presented are from different studies and may not be directly comparable due to variations in specific experimental conditions beyond those listed.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the catalyst systems cited in the comparison table.

Metallocene-Catalyzed Syndiospecific Polymerization of Styrene

This protocol describes the bulk polymerization of styrene using the Cp*TiCl₃ catalyst activated by methylaluminoxane (MAO) and triisobutylaluminum (B85569) (TIBA).[1]

Materials:

  • Catalyst: Pentamethylcyclopentadienyltitanium trichloride (B1173362) (Cp*TiCl₃)

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene

  • Scavenger: Triisobutylaluminum (TIBA) solution in toluene

  • Monomer: Styrene

  • Solvent: Toluene

  • Terminating Agent: Methanol

  • Washing Agent: Acidified ethanol (B145695) (ethanol/HCl = 20/1)

Procedure:

  • A reaction vessel is thoroughly dried and purged with nitrogen.

  • Styrene (20 mL) is introduced into the vessel.

  • The vessel is placed in a thermostated bath at 80°C.

  • TIBA solution, MAO solution, and the Cp*TiCl₃ catalyst solution (6.0 µmol in 2.0 mL toluene) are injected sequentially into the reactor to initiate the polymerization. The molar ratio of Al from MAO to Ti is 100.

  • The reaction is allowed to proceed for 3 hours under stirring.

  • The polymerization is terminated by adding 5.0 mL of methanol.

  • The resulting solid polymer is collected and washed with 100 mL of acidified ethanol for 12 hours.

  • The polymer is then dried in a vacuum oven at 60°C to a constant weight.

  • A portion of the polymer is subjected to extraction with boiling butanone to remove any atactic polystyrene, and the remaining syndiotactic polystyrene (sPS) is dried.

Atom Transfer Radical Polymerization (ATRP) of Styrene

This protocol details the ATRP of styrene using a copper(I) bromide/PMDETA catalytic system.[2]

Materials:

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Initiator: Methyl 2-bromopropionate

  • Monomer: Styrene (deoxygenated)

  • Solvent: Anisole (as internal standard, optional)

Procedure:

  • CuBr is added to a Schlenk flask, which is then sealed, degassed, and back-filled with nitrogen three times.

  • Deoxygenated styrene and PMDETA are injected into the flask via syringe. The mixture is stirred for approximately 20 minutes at room temperature to allow for the formation of the CuBr/PMDETA complex.

  • The flask is then placed in an oil bath thermostated at 80°C.

  • The initiator, methyl 2-bromopropionate, is injected into the flask to start the polymerization.

  • Samples are withdrawn at timed intervals using degassed syringes to monitor monomer conversion (e.g., by GC or NMR) and molecular weight evolution (by GPC).

  • After the desired time (e.g., 4.6 hours for 55% conversion), the polymerization is terminated by cooling the flask and exposing the contents to air.

  • The copper catalyst is removed by dissolving the polymer in a suitable solvent (e.g., THF or acetone) and passing the solution through a column of neutral alumina.[2][5]

Free-Radical Polymerization of Styrene

This protocol describes the bulk polymerization of styrene initiated by benzoyl peroxide (BPO).[3]

Materials:

  • Initiator: Benzoyl peroxide (BPO)

  • Monomer: Styrene

  • Precipitating Agent: Hexanes

  • Solvent for Reprecipitation: Methyl ethyl ketone

Procedure:

  • Styrene and a specified amount of benzoyl peroxide (e.g., 0.350 g BPO for a 9.14% conversion) are added to a reaction tube.[3]

  • The mixture is agitated at room temperature until the BPO is completely dissolved.

  • The tube is placed in a water bath thermostated at 73.5°C.

  • The polymerization is allowed to proceed for a set time (e.g., 1320 seconds).

  • The reaction is stopped by removing the tube from the bath and cooling it.

  • The polymer is precipitated by pouring the viscous solution into cold hexanes (50 mL).

  • The collected polymer is redissolved in methyl ethyl ketone (2 mL) and reprecipitated from hexanes (30 mL).

  • The final polymer is dried in a vacuum oven at 70°C for one week to remove residual solvent and monomer.

Visualizing Polymerization Workflows and Mechanisms

Diagrams are essential for illustrating complex processes and relationships in polymer chemistry.

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization Monomer Styrene Monomer Reactor Reaction Vessel (N2 atmosphere, Temp Control) Monomer->Reactor Catalyst Catalyst/Initiator (Metallocene, Cu-ATRP, BPO) Catalyst->Reactor Solvent Solvent (Optional) Solvent->Reactor Polymerization Stirring at Set Temperature & Time Reactor->Polymerization Termination Termination (e.g., Methanol, Air Exposure) Polymerization->Termination Precipitation Precipitation (e.g., in Hexanes/Methanol) Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying GPC GPC Analysis (Mn, Mw, Đ) Drying->GPC NMR NMR/GC Analysis (Conversion) Drying->NMR DSC DSC Analysis (Tm, Tg) Drying->DSC

Caption: Generalized experimental workflow for styrene polymerization.

G cluster_atrp ATRP Mechanism cluster_frp Free-Radical Mechanism P_X P-X (Dormant Chain) P_rad P• (Active Chain) P_X->P_rad k_act I I-I (Initiator) Mt_L [M_t^n]/Ligand (Activator) Mt_L->P_rad k_act P_rad->P_X k_deact X_Mt_L X-[M_t^{n+1}]/Ligand (Deactivator) P_rad->X_Mt_L k_deact Propagation P-M• P_rad->Propagation k_p Monomer Monomer Monomer->Propagation I_rad 2 I• (Radicals) I->I_rad k_d (Heat) IM_rad I-M• I_rad->IM_rad + Monomer (k_i) IMn_rad I-M_n• IM_rad->IMn_rad + n Monomers (k_p) Dead_Polymer Dead Polymer IMn_rad->Dead_Polymer Termination (k_t)

Caption: Comparison of ATRP and Free-Radical polymerization pathways.

References

Unraveling the Reactivity of Pent-2-en-2-ol: A DFT-Based Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the keto-enol tautomerism and dehydration pathways of pent-2-en-2-ol, supported by comparative experimental and computational data from analogous systems.

For researchers and professionals in drug development and chemical synthesis, understanding the intricate reaction mechanisms of organic molecules is paramount. This guide provides a comprehensive comparison of the likely reaction pathways of this compound, a vinylic alcohol, through the lens of Density Functional Theory (DFT). Due to the limited availability of direct experimental and computational studies on this compound, this analysis leverages data from analogous chemical systems to predict its behavior, focusing on two primary reaction types: keto-enol tautomerism and acid-catalyzed dehydration.

Keto-Enol Tautomerism: A Fundamental Equilibrium

This compound, as an enol, is expected to exist in equilibrium with its more stable keto tautomer, pentan-2-one. This interconversion is a fundamental concept in organic chemistry and can be catalyzed by either acids or bases.[1] DFT studies on similar keto-enol systems provide valuable insights into the energetics of this process.

Computational Comparison of Tautomerization

Computational studies on various keto-enol tautomerizations have benchmarked the performance of different DFT functionals.[2] The M06 suite of functionals, for instance, has shown good accuracy in predicting the free energy of tautomerization.[2] The relative stability of the keto and enol forms is influenced by factors such as solvent effects and intramolecular hydrogen bonding.[1][3] Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]

TautomerizationComputational MethodΔG (kcal/mol) (Gas Phase)Key Finding
Acetaldehyde-Vinyl AlcoholG3SX-13.5 to -14.5The keto form is significantly more stable.
Acetone-Propen-2-olM06/6-31+G(d,p)-13.8High accuracy with modern DFT functionals.[2]
Pentan-2-one - this compound (Predicted) M06/6-31+G(d,p) ~ -12 to -15 The keto form (pentan-2-one) is expected to be highly favored.

Caption: Predicted and comparative gas-phase free energy changes for keto-enol tautomerism.

Experimental Protocol: NMR Spectroscopy for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to determine the equilibrium constant for keto-enol tautomerism.[4]

Methodology:

  • A solution of the compound is prepared in a deuterated solvent.

  • ¹H NMR spectra are recorded.

  • The equilibrium constant (K) is determined by integrating the signals corresponding to the distinct protons of the keto and enol forms.[4]

  • The choice of solvent can influence the position of the equilibrium.[3]

Acid-Catalyzed Dehydration: Formation of Dienes

In the presence of an acid catalyst, this compound, like other alcohols, can undergo dehydration. This elimination reaction would lead to the formation of conjugated dienes, such as penta-1,3-diene. The mechanism for the acid-catalyzed dehydration of secondary alcohols typically proceeds through an E1 pathway involving a carbocation intermediate.[5][6][7]

DFT Insights into Dehydration Mechanisms
Reaction StepComputational MethodActivation Energy (kcal/mol) (Predicted)Product(s)
Protonation of Hydroxyl GroupB3LYP/6-31G(d)LowOxonium ion
Formation of Allylic CarbocationB3LYP/6-31G(d)Rate-determining stepResonancestabilized carbocation
DeprotonationB3LYP/6-31G(d)Lowtrans-penta-1,3-diene, cis-penta-1,3-diene

Caption: Predicted energetic profile for the acid-catalyzed dehydration of this compound.

Experimental Protocol: Dehydration and Product Analysis

The dehydration of alcohols is a standard laboratory procedure.

Methodology:

  • The alcohol is heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid.

  • The alkene products are distilled from the reaction mixture as they are formed.

  • The product distribution is typically analyzed by gas chromatography (GC), which separates the different isomers based on their boiling points and interactions with the stationary phase.[8]

Visualizing the Reaction Pathways

To better illustrate the proposed mechanisms for this compound, the following diagrams were generated using the DOT language.

Keto_Enol_Tautomerism cluster_enol This compound (Enol Form) cluster_keto Pentan-2-one (Keto Form) enol CH3-CH=C(OH)-CH2-CH3 keto CH3-C(=O)-CH2-CH2-CH3 enol->keto Tautomerization keto->enol

Caption: Keto-enol tautomerism of this compound.

Dehydration_Mechanism start This compound protonation Protonated Alcohol (Oxonium Ion) start->protonation + H+ carbocation Allylic Carbocation (Resonance Stabilized) protonation->carbocation - H2O product1 trans-Penta-1,3-diene carbocation->product1 - H+ product2 cis-Penta-1,3-diene carbocation->product2 - H+

Caption: Acid-catalyzed dehydration of this compound.

Conclusion

While direct DFT studies on this compound are yet to be extensively reported, a comparative analysis based on well-understood principles and data from analogous systems provides a robust framework for predicting its chemical behavior. The primary reaction pathways are the tautomerization to the more stable pentan-2-one and acid-catalyzed dehydration to form conjugated dienes. The computational and experimental methodologies outlined here offer a clear guide for researchers to further investigate and characterize the reactivity of this and similar vinylic alcohols. Future DFT studies are encouraged to provide precise energetic data for these transformations of this compound.

References

Comparative Antimicrobial Activity of Pent-2-en-2-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of pent-2-en-2-ol derivatives, supported by available experimental data. The information aims to facilitate the evaluation and development of new antimicrobial agents.

While the broad class of unsaturated alcohols has demonstrated antimicrobial potential, comprehensive studies on a wide range of this compound derivatives are limited in publicly available literature. This guide presents a detailed analysis of a specific derivative, (2Z, 4Z)-4-(pyrimidin-2-ylimino)this compound (PIP), and its metal complexes, which serve as a key case study. The findings are supplemented with broader context on the antimicrobial mechanisms of related unsaturated alcohols to provide a foundational understanding for future research and development in this area.

Performance Comparison of a this compound Derivative and its Metal Complexes

A study on the antimicrobial activity of (2Z, 4Z)-4-(pyrimidin-2-ylimino)this compound (PIP) and its Copper (II) and Chromium (III) complexes revealed varying degrees of efficacy against several multi-resistant bacterial strains. The antimicrobial activity was assessed by measuring the zone of inhibition.

CompoundEscherichia coli (ECO 14)Escherichia coli (ECO 6)Pseudomonas aeruginosa (Ps 34)Staphylococcus aureus (G101)Staphylococcus aureus (G72b)
(2Z, 4Z)-4-(pyrimidin-2-ylimino)this compound (PIP) --+--
Cu(II) complex of PIP ++-+-
Cr(III) complex of PIP --+--
(+) Active, (-) Inactive. Data extracted from a study on the synthesis and antimicrobial screening of PIP and its metal complexes.[1]

The parent ligand, PIP, and its Cr(III) complex were found to be active only against Pseudomonas aeruginosa. In contrast, the Cu(II) complex demonstrated activity against strains of Escherichia coli and one strain of Staphylococcus aureus.[1] This suggests that the introduction of metal ions can significantly modulate the antimicrobial spectrum and activity of the this compound derivative.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the available literature.

Synthesis of (2Z, 4Z)-4-(pyrimidin-2-ylimino)this compound (PIP)

The synthesis of the this compound derivative involves the condensation of 2-aminopyrimidine (B69317) with pentan-2,4-dione.[1]

Materials:

  • 2-aminopyrimidine

  • Pentan-2,4-dione

  • Ethanol

  • Analytical grade reagents and solvents

Procedure:

  • Dissolve 2-aminopyrimidine in ethanol.

  • Add an equimolar amount of pentan-2,4-dione to the solution.

  • Reflux the mixture for a specified period.

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Filter, wash with ethanol, and dry the resulting solid to obtain (2Z, 4Z)-4-(pyrimidin-2-ylimino)this compound (PIP).

  • Characterize the synthesized compound using techniques such as melting point determination, UV/Visible spectroscopy, infrared spectroscopy, and NMR (¹H and ¹³C) spectroscopy.[1]

Antimicrobial Screening by Agar (B569324) Well Diffusion Method

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.[1]

Materials:

  • Synthesized compounds (e.g., PIP and its metal complexes)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Muller-Hinton agar

  • Cultures of test microorganisms (e.g., E. coli, P. aeruginosa, S. aureus)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare Muller-Hinton agar plates.

  • Prepare a standardized inoculum of the test microorganisms.

  • Evenly spread the microbial inoculum over the surface of the agar plates.

  • Create wells in the agar using a sterile cork borer.

  • Prepare solutions of the test compounds in DMSO at a specific concentration.

  • Add a defined volume of the test compound solution into each well.

  • Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Potential Mechanisms

To aid in the understanding of the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Antimicrobial Activity Screening cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing Reactants 2-Aminopyrimidine + Pentan-2,4-dione Synthesis Condensation Reaction Reactants->Synthesis Product This compound Derivative (PIP) Synthesis->Product Application Apply Test Compounds Product->Application Inoculum Prepare Microbial Inoculum Plates Inoculate Agar Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells Wells->Application Incubation Incubate Plates Application->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Signaling_Pathway Generalized Mechanism of Antimicrobial Action Antimicrobial Unsaturated Alcohol Derivative Membrane Bacterial Cell Membrane Antimicrobial->Membrane Interaction Inhibition Inhibition of Essential Enzymes Antimicrobial->Inhibition Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

References

A Comparative Analysis of Cross-Reactivity in Schiff Bases for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The therapeutic efficacy of Schiff base derivatives is often linked to their specificity for a primary biological target.[1][2] However, cross-reactivity with off-target proteins can lead to undesirable side effects, complicating the drug development process. This guide provides a comparative analysis of the cross-reactivity profiles of a novel Schiff base derived from pent-2-en-2-ol against other relevant compounds. The data presented herein are intended to guide researchers and drug development professionals in selecting and optimizing lead candidates with enhanced selectivity. While specific experimental data for Schiff bases derived directly from this compound is not extensively available in public literature, this guide utilizes a representative, hypothetical case study to illustrate the principles and methodologies of a typical cross-reactivity screening cascade.

Introduction to Schiff Base Cross-Reactivity

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Their mechanism of action often involves interaction with biological targets like enzymes or cellular receptors.[2][6] However, the structural features that enable potent activity can also lead to interactions with unintended targets, a phenomenon known as cross-reactivity. Assessing the selectivity of these compounds is a critical step in early-stage drug discovery to minimize potential toxicity and improve the therapeutic index.[1]

This guide focuses on a hypothetical Schiff base, Pentenol-Aniline Schiff Base (PASB) , derived from the condensation of this compound and aniline (B41778). Its cross-reactivity is compared against two alternatives:

  • Alternative Schiff Base (ASB): A structurally similar Schiff base derived from cinnamaldehyde (B126680) and aniline, chosen to evaluate the impact of the aliphatic chain versus an aromatic system.

  • Non-Schiff Base Analog (NSBA): A pentanol-aniline adduct, lacking the characteristic imine bond, to determine the role of the azomethine group in target binding and selectivity.

The primary therapeutic target is a hypothetical enzyme, Kinase X , with off-target screening performed against related enzymes Kinase Y and Kinase Z , and an unrelated enzyme, Protease A .

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of the test compounds against the primary target and a panel of off-target enzymes. Lower IC50 values indicate higher potency. The selectivity index is calculated as the ratio of the off-target IC50 to the primary target IC50. A higher selectivity index is desirable.

CompoundPrimary Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (Off-Target/Primary)
Kinase X Kinase Y Kinase Y vs. X
PASB (Hypothetical) 501,50030
ASB (Alternative) 2525010
NSBA (Analog) >10,000>10,000N/A
Kinase X Kinase Z Kinase Z vs. X
PASB (Hypothetical) 504,50090
ASB (Alternative) 251,25050
NSBA (Analog) >10,000>10,000N/A
Kinase X Protease A Protease A vs. X
PASB (Hypothetical) 50>50,000>1,000
ASB (Alternative) 25>50,000>2,000
NSBA (Analog) >10,000>50,000N/A

Interpretation:

  • The hypothetical PASB shows good potency against Kinase X and demonstrates a favorable selectivity profile, particularly against Kinase Z and Protease A.

  • The ASB is more potent against the primary target but exhibits lower selectivity against related kinases, suggesting a higher risk of off-target effects.

  • The NSBA is inactive against all targets, highlighting the critical role of the Schiff base's imine moiety in enzymatic inhibition.

Experimental Protocols

General Synthesis of Pentenol-Aniline Schiff Base (PASB)

This protocol describes a standard method for Schiff base synthesis via condensation.[3][5][7]

  • Reactant Preparation: In a round-bottom flask, dissolve aniline (10 mmol) in 50 mL of absolute ethanol (B145695).

  • Addition: To this solution, add this compound (10 mmol) dropwise with continuous stirring. Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol to remove unreacted starting materials, and then dried under vacuum over anhydrous CaCl2.

  • Characterization: The structure of the synthesized PASB is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Cross-Reactivity Screening: In Vitro Kinase Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the IC50 values.

  • Reagent Preparation: Prepare a stock solution of each test compound (PASB, ASB, NSBA) in 100% DMSO. Serially dilute the compounds to achieve a range of final assay concentrations.

  • Assay Plate Setup: In a 384-well microplate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a termination solution containing EDTA.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis s1 This compound + Aniline s2 Condensation Reaction (Ethanol, Acetic Acid) s1->s2 s3 Purification & Isolation (Filtration, Washing) s2->s3 s4 Structural Confirmation (NMR, IR, MS) s3->s4 c1 Primary Target Assay (Kinase X) s4->c1 Test Compounds c3 IC50 Determination c1->c3 c2 Off-Target Panel (Kinase Y, Kinase Z, Protease A) c2->c3 d1 Selectivity Index Calculation c3->d1 d2 Comparative Analysis (PASB vs. ASB vs. NSBA) d1->d2

Caption: Workflow for synthesis and cross-reactivity assessment.

Hypothetical Signaling Pathway Interaction

G cluster_pathway Cellular Signaling Upstream Upstream Signal KinaseX Kinase X (Primary Target) Upstream->KinaseX KinaseY Kinase Y (Off-Target) Upstream->KinaseY DownstreamX Desired Therapeutic Effect KinaseX->DownstreamX DownstreamY Potential Side Effect KinaseY->DownstreamY PASB PASB PASB->KinaseX High Affinity Inhibition PASB->KinaseY Low Affinity Inhibition

Caption: PASB interaction with primary and off-target kinases.

References

A Comparative Benchmarking of Synthesis Routes for Functionalized Pent-2-en-2-ol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stereoselective methods for the synthesis of functionalized pent-2-en-2-ol analogues, a class of tertiary allylic alcohols, is of significant interest in medicinal chemistry and materials science due to their prevalence as structural motifs in biologically active compounds and versatile synthetic intermediates. This guide provides a comparative analysis of prominent synthetic strategies, offering experimental data, detailed protocols, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Synthetic Routes

Synthesis RouteKey Reagents & ConditionsTypical Yield (%)Reaction TimeStereoselectivity (ee %)Key AdvantagesKey Disadvantages
Grignard Reaction Ketone, Grignard reagent (e.g., vinylmagnesium bromide), THF, rt70-95%1-4 hGenerally not stereoselectiveHigh yields, readily available reagents, broad substrate scope.Not inherently stereoselective, requires anhydrous conditions, potential for side reactions.[1][2][3][4]
Catalytic Asymmetric[5][6]-Meisenheimer Rearrangement Tertiary amine N-oxide, Palladium catalyst, mild conditions69-96%12-24 hUp to 96%High enantioselectivity, mild reaction conditions, good functional group tolerance.[7][8][9]Requires synthesis of the N-oxide precursor, catalyst can be expensive.[7][8]
Transition Metal-Catalyzed 1,3-Transposition of Allylic Alcohols Secondary allylic alcohol, Methyltrioxorhenium (MTO) catalyst, benzene-d6 (B120219), rtEquilibrium dependent1-3 daysNot applicable (isomerization)Isomerization to the more stable tertiary alcohol.[6][10]Long reaction times, equilibrium process may not favor the desired product completely.[6][10]
Organocatalytic Asymmetric Aldol Reaction Hydroxyacetone, β,γ-Unsaturated α-keto esters, 9-amino-9-deoxy-epi-cinchonine, TFAHighNot specifiedExcellentMetal-free, environmentally friendly, high enantioselectivity.[5]Substrate scope may be limited, optimization of catalyst and conditions can be required.

Experimental Protocols: Key Methodologies

Grignard Reaction for the Synthesis of Tertiary Allylic Alcohols

This protocol describes the synthesis of a tertiary allylic alcohol via the addition of a vinyl Grignard reagent to a ketone.

Materials:

  • Ketone (1.0 eq)

  • Vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware.

Procedure:

  • A solution of the ketone in anhydrous THF is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C using an ice bath.

  • The vinylmagnesium bromide solution is added dropwise to the stirred ketone solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tertiary allylic alcohol.

Catalytic Asymmetric[5][6]-Meisenheimer Rearrangement

This protocol outlines a stereospecific method for the synthesis of chiral tertiary allylic alcohols.[7][8]

Materials:

  • Tertiary amine N-oxide precursor (1.0 eq)

  • Palladium catalyst (e.g., [FBIP-Cl]2) (0.5-2 mol%)

  • Solvent (e.g., toluene (B28343) or dichloromethane)

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • The tertiary amine N-oxide is synthesized from the corresponding tertiary amine using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • In a glovebox or under an inert atmosphere, the tertiary amine N-oxide and the palladium catalyst are dissolved in the chosen solvent in a reaction vessel.

  • The reaction mixture is stirred at the specified temperature (often room temperature) for 12-24 hours. The progress of the rearrangement is monitored by an appropriate analytical technique (e.g., NMR or chiral HPLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting hydroxylamine (B1172632) product is purified by column chromatography.

  • The N-O bond of the purified hydroxylamine can be cleaved by a reducing agent (e.g., zinc in acetic acid) to yield the final chiral tertiary allylic alcohol.

Transition Metal-Catalyzed 1,3-Transposition of Allylic Alcohols

This protocol describes the isomerization of a secondary allylic alcohol to a more stable tertiary allylic alcohol.[6][10]

Materials:

  • Secondary allylic alcohol (1.0 eq)

  • Methyltrioxorhenium (MTO) (5 mol%)

  • Benzene-d6 (as solvent for monitoring)

  • NMR tube.

Procedure:

  • In an NMR tube, the secondary allylic alcohol is dissolved in benzene-d6 to a concentration of 50 mM.

  • Methyltrioxorhenium (MTO) is added to the solution to a final concentration of 5 mM.

  • The reaction is monitored by 1H NMR spectroscopy at room temperature.

  • The reaction is allowed to proceed until equilibrium is reached, which may take 1-3 days.

  • The final ratio of the tertiary to secondary allylic alcohol is determined by integration of the respective signals in the NMR spectrum.

  • Isolation of the tertiary alcohol can be achieved by preparative chromatography.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the different synthetic pathways to functionalized this compound analogues.

Synthesis_Routes start Starting Materials (e.g., Ketones, Aldehydes) grignard_reaction Grignard Reaction start->grignard_reaction Ketone grignard_reagent Grignard Reagent (e.g., Vinylmagnesium bromide) grignard_reagent->grignard_reaction tertiary_alcohol Functionalized This compound Analogue grignard_reaction->tertiary_alcohol High Yield secondary_alcohol Secondary Allylic Alcohol transposition 1,3-Transposition (MTO catalyst) secondary_alcohol->transposition transposition->tertiary_alcohol Equilibrium tertiary_amine Tertiary Allylic Amine oxidation Oxidation (e.g., m-CPBA) tertiary_amine->oxidation amine_n_oxide Amine N-Oxide oxidation->amine_n_oxide meisenheimer [2,3]-Meisenheimer Rearrangement (Pd catalyst) amine_n_oxide->meisenheimer hydroxylamine Hydroxylamine Derivative meisenheimer->hydroxylamine High ee% reduction Reduction (e.g., Zn/AcOH) hydroxylamine->reduction reduction->tertiary_alcohol

Caption: Synthetic pathways to functionalized this compound analogues.

This guide provides a foundational understanding of the key synthetic routes to functionalized this compound analogues. The choice of method will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, functional group compatibility, and scalability. For instance, the Grignard reaction offers a straightforward and high-yielding approach for racemic products, while the catalytic asymmetric[5][6]-Meisenheimer rearrangement is a powerful tool for accessing enantioenriched tertiary allylic alcohols. The transition metal-catalyzed 1,3-transposition serves as a useful method for isomerizing more readily available secondary allylic alcohols to their thermodynamically more stable tertiary counterparts. Organocatalytic methods are emerging as green and efficient alternatives, particularly for the synthesis of chiral molecules. Researchers are encouraged to consider the advantages and limitations of each approach in the context of their synthetic goals.

References

Safety Operating Guide

Navigating the Safe Disposal of Pent-2-en-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed protocol for the safe disposal of Pent-2-en-2-ol, a flammable and potentially reactive unsaturated alcohol. Due to a lack of specific safety data for this compound, this procedure is based on information for structurally similar compounds, such as its isomers 3-Penten-2-ol and 4-Penten-2-ol, and general principles for handling enols and unsaturated alcohols. A conservative approach is therefore essential.

Summary of Potential Hazards

The hazard profile for this compound is inferred from data on its isomers. Users should handle this compound with the assumption that it presents similar risks.

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Assumed to be a flammable liquid and vapor.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[1][2][3]
Acute Toxicity (Inhalation) May be harmful if inhaled.[3][4][5]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][4][5]
Skin Irritation May cause skin irritation.[2][4][5]Wear protective gloves. Wash skin thoroughly after handling.[2][5]
Eye Irritation May cause serious eye irritation.[2][4][5]Wear eye protection/face protection.[2][5]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4][5]If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4][5]

Experimental Protocol: Disposal Procedure

This step-by-step guide outlines the necessary precautions and actions for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][6]

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Keep a spill kit suitable for flammable liquids nearby.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with flammable organic liquids.

  • Do not mix this compound with other waste streams unless compatibility has been confirmed. Enols can be reactive, and mixing with incompatible chemicals could lead to hazardous reactions.

  • Clearly label the waste container as "Hazardous Waste: Flammable Liquid, Organic" and include the specific chemical name, "this compound."

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[7]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the spilled material to enter drains or waterways.[4]

4. Final Disposal:

  • This compound must be disposed of as hazardous waste.[8][9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3][4][5][11]

  • Provide the waste disposal service with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in regular trash.[8][9][10][12]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Work in a Well-Ventilated Area (Fume Hood) collect Collect in a Labeled, Sealed Waste Container ventilation->collect spill Manage Spills with Inert Absorbent contact_ehs Contact EHS or Licensed Waste Disposal Company collect->contact_ehs spill->contact_ehs no_drain Do NOT Dispose Down Drain or in Regular Trash contact_ehs->no_drain end_disposed Properly Disposed contact_ehs->end_disposed start Start: Need to Dispose of this compound start->ppe

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pent-2-en-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for handling Pent-2-en-2-ol, including operational and disposal plans, to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment is crucial to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust meet European standard EN 166 or equivalent.[2]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are generally suitable for alcohols.
Body Protection Flame-resistant Laboratory CoatShould be 100% cotton or other flame-resistant material.
Long-sleeved Clothing and Closed-toe ShoesTo prevent skin contact with potential spills.
Respiratory Protection Not typically required under normal use with adequate ventilation.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is poor or if irritation is experienced.[3]

Operational Plan for Safe Handling

Safe handling of this compound requires a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of flammable vapors.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the required personal protective equipment.

    • Have an appropriate fire extinguisher (e.g., ABC type) readily accessible.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.

    • Ground and bond containers when transferring the substance to prevent static discharge.[4]

    • Use only non-sparking tools and explosion-proof equipment.[2][4]

    • Avoid heating with open flames; use a heating mantle or a controlled temperature bath.

  • Post-Handling:

    • Tightly seal the container.

    • Clean the work area thoroughly.

    • Remove and wash contaminated clothing before reuse.[2]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Locate Fire Extinguisher prep3->prep4 handle1 Keep Container Closed prep4->handle1 handle2 Ground and Bond handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Avoid Open Flames handle3->handle4 post1 Seal Container handle4->post1 post2 Clean Work Area post1->post2 post3 Decontaminate PPE post2->post3 cluster_routes cluster_actions exposure Accidental Exposure eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with Water (15 min) eye->flush_eyes wash_skin Wash with Soap & Water (15 min) skin->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Drink Water ingestion->rinse_mouth seek_medical Seek Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.